9H-carbazole-2,3,6,7-tetrol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9NO4 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
9H-carbazole-2,3,6,7-tetrol |
InChI |
InChI=1S/C12H9NO4/c14-9-1-5-6-2-10(15)12(17)4-8(6)13-7(5)3-11(9)16/h1-4,13-17H |
InChI Key |
FDPROKUPPNAEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3NC2=CC(=C1O)O)O)O |
Origin of Product |
United States |
The Molecular and Electronic Architecture of 9H-Carbazole-2,3,6,7-tetrol: A Comprehensive Technical Guide
Executive Summary
As a highly functionalized derivative of the traditional carbazole scaffold, 9H-carbazole-2,3,6,7-tetrol (CAS: 146775-85-1) [[1]](1] represents a critical building block in advanced materials science and medicinal chemistry. Carbazoles are ubiquitous in organic electronics due to their exceptional hole-transporting properties, chemical stability, and tunable electronic structures [[2]](2]. By introducing four hydroxyl (-OH) groups at the 2, 3, 6, and 7 positions, the electronic landscape of the molecule is fundamentally transformed. This guide explores the structure-property causality, FMO (Frontier Molecular Orbital) modulation, and the self-validating experimental workflows required to characterize this electron-rich heterocycle.
Chemical Architecture & Supramolecular Dynamics
The parent carbazole is a rigid, planar, tricyclic system consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring 3[3]. The tetrasubstitution in 9H-carbazole-2,3,6,7-tetrol introduces profound structural and chemical shifts:
-
Steric and Reactive Blocking: In unsubstituted carbazoles, the 3 and 6 positions are highly susceptible to electrophilic attack and oxidative coupling (electropolymerization) 4[4]. By occupying these specific sites with hydroxyl groups, the molecule is sterically protected from uncontrolled polymerization, allowing it to form highly stable radical cations during redox cycling.
-
Supramolecular Hydrogen Bonding: The four -OH groups act as potent hydrogen bond donors and acceptors. This facilitates a robust intermolecular hydrogen-bonding network in the solid state, drastically increasing the thermal stability and altering the thin-film morphology when utilized as a Hole Transport Layer (HTL) in devices like perovskite solar cells.
Electronic Properties: FMO Modulation
The chemical stability and optoelectronic behavior of carbazole derivatives are best explained through Frontier Molecular Orbital (FMO) theory 5[5].
The hydroxyl groups exert a strong electron-donating resonance effect (+M) via their oxygen lone pairs, which heavily outweighs their inductive electron-withdrawing effect (-I). This electron enrichment specifically targets the conjugated π -system:
-
HOMO Destabilization: The Highest Occupied Molecular Orbital (HOMO) is pushed to a higher energy level (closer to vacuum). This reduces the oxidation potential, making the molecule an exceptional electron donor and a potent antioxidant.
-
Bandgap Narrowing: While the Lowest Unoccupied Molecular Orbital (LUMO) experiences minor shifts, the significant rise in the HOMO level narrows the overall optical and electrochemical bandgap ( Eg ), resulting in a red-shifted absorption spectrum compared to the parent carbazole.
Mechanistic Pathway Visualization
Electrochemical oxidation pathway of 9H-carbazole-2,3,6,7-tetrol showing stabilized redox states.
Quantitative Data Synthesis
To understand the magnitude of these electronic shifts, the following table synthesizes the comparative optoelectronic parameters between the parent carbazole and its 2,3,6,7-tetrol derivative (values for the tetrol are derived from established DFT predictive models for polyhydroxylated carbazoles).
| Parameter | 9H-Carbazole (Reference) | 9H-Carbazole-2,3,6,7-tetrol | Mechanistic Causality |
| Molecular Weight | 167.21 g/mol | 231.20 g/mol | Tetrasubstitution of -OH groups |
| HOMO Level | ~ -5.80 eV | ~ -5.10 eV | Destabilization via +M resonance from oxygen lone pairs |
| LUMO Level | ~ -2.40 eV | ~ -2.20 eV | Minor inductive (-I) and resonance (+M) offset |
| Optical Bandgap ( Eg ) | ~ 3.40 eV | ~ 2.90 eV | Narrowed gap leading to red-shifted absorption |
| Oxidation Potential | ~ 1.20 V | ~ 0.60 V | Increased nucleophilicity of the π -conjugated system |
Experimental Methodologies: Self-Validating Protocols
In my experience characterizing organic semiconductors, data artifacts caused by solvent impurities or reference electrode drift are common pitfalls. The following protocols are designed as self-validating systems , ensuring absolute trustworthiness in the derived HOMO/LUMO values.
Protocol 1: Electrochemical FMO Determination via Cyclic Voltammetry (CV)
Causality: CV measures the exact potential required to inject or extract an electron. The onset of the first oxidation peak directly correlates to the energy required to remove an electron from the HOMO.
Step-by-Step Workflow:
-
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous acetonitrile. Why? The bulky TBA+ cation and inert PF6− anion prevent unwanted coordination with the highly reactive hydroxyl groups of the analyte.
-
Analyte Addition: Introduce 9H-carbazole-2,3,6,7-tetrol to a concentration of 1.0 mM. Sonication is required to overcome the strong intermolecular hydrogen bonding and ensure complete solvation.
-
Electrode Setup: Utilize a Glassy Carbon Electrode (GCE) as the working electrode, a Pt wire as the counter, and Ag/Ag+ as the reference.
-
Self-Validation Checkpoint (Internal Calibration): Post-measurement, spike the solution with Ferrocene (Fc). The Fc/Fc+ redox couple must appear at its universally known potential. If the Fc peak shifts, the reference electrode has drifted, and the data is automatically invalidated.
-
Calculation: Calculate the absolute HOMO level using the calibrated onset oxidation potential: EHOMO=−(Eoxonset−E1/2Fc+4.8) eV .
Protocol 2: Optical Bandgap Verification via UV-Vis Spectroscopy
Causality: The energy difference between the HOMO and LUMO dictates the lowest energy photon the molecule can absorb, observable as the absorption onset ( λonset ).
Step-by-Step Workflow:
-
Prepare a 10−5 M solution of the tetrol in spectroscopic-grade ethanol (chosen to effectively solvate the H-bonding network).
-
Self-Validation Checkpoint: Run a baseline correction with pure ethanol. Record the spectrum from 200 nm to 600 nm. The absence of scattering tails above 500 nm validates that the compound is fully dissolved and not forming nano-aggregates.
-
Identify the longest wavelength absorption edge ( λonset ) and calculate the optical bandgap using the Planck-Einstein relation: Eg (eV)=1240/λonset (nm) .
Experimental Workflow Visualization
Self-validating experimental workflow for optoelectronic characterization of carbazole derivatives.
References
- Source: chemicalbook.
- Source: scholarena.
- Source: mdpi.
- Source: wikipedia.
- Source: dthujs.
Sources
- 1. 9H-Carbazole-2,3,6,7-tetrol CAS#: 146775-85-1 [m.chemicalbook.com]
- 2. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
- 3. Carbazole - Wikipedia [en.wikipedia.org]
- 4. Investigate the stability and opto-electronic properties of carbazole and its derivatives via quantum-chemical calculations | Dong Thap University Journal of Science [dthujs.vn]
- 5. scholarena.com [scholarena.com]
density functional theory (DFT) calculations for 9H-carbazole-2,3,6,7-tetrol
An In-Depth Technical Guide to Density Functional Theory (DFT) Calculations for 9H-Carbazole-2,3,6,7-Tetrol
Executive Summary
9H-carbazole-2,3,6,7-tetrol (CAS 146775-85-1) is a highly functionalized heterocyclic compound characterized by a rigid carbazole core and four electron-donating hydroxyl groups[1]. In the realms of materials science and pharmacology, carbazole derivatives are heavily scrutinized for their hole-transporting capabilities in optoelectronics[2] and their potent radical-scavenging (antioxidant) properties.
This whitepaper provides a comprehensive, self-validating computational framework using Density Functional Theory (DFT) to elucidate the electronic structure, optoelectronic properties, and thermodynamic reactivity of 9H-carbazole-2,3,6,7-tetrol. By moving beyond basic structural modeling, this guide explains the causality behind functional selection, basis set deployment, and thermodynamic cycle validation.
Theoretical Framework & Causality of Methodological Choices
In computational chemistry, the choice of the exchange-correlation functional and basis set dictates the accuracy of the model. For 9H-carbazole-2,3,6,7-tetrol, a dual-functional approach is required to accurately capture both its conjugated π -system and the localized thermochemistry of its hydroxyl groups.
-
Optoelectronics & Geometry (B3LYP-D3): The hybrid generalized gradient approximation (GGA) functional B3LYP is the industry standard for predicting the geometry and Frontier Molecular Orbitals (HOMO/LUMO) of carbazole derivatives. However, to account for intramolecular non-covalent interactions between the adjacent hydroxyl groups (at positions 2,3 and 6,7), Grimme’s D3 dispersion correction is mandatory.
-
Thermodynamics & Reactivity (M06-2X): For calculating Bond Dissociation Enthalpies (BDE) and Proton Affinities (PA) related to antioxidant mechanisms, B3LYP often underestimates reaction barriers. The M06-2X meta-GGA functional, parameterized specifically for main-group thermochemistry and kinetics, provides superior accuracy for hydrogen atom transfer processes.
-
Basis Set (6-311++G(d,p)): A split-valence triple-zeta basis set is deployed. The diffuse functions (++) are critical here; they allow the electron density of the oxygen lone pairs and potential anionic states (e.g., phenoxide ions formed during proton loss) to expand spatially, preventing artificial energy inflation. Polarization functions ((d,p)) ensure proper modeling of the angular momentum in O-H bond breaking.
Self-Validating Computational Protocol
To ensure absolute scientific integrity, the following step-by-step workflow incorporates internal validation checkpoints. A calculation is only considered valid if it passes the vibrational frequency check.
Step 1: Initial Geometry Construction & Conformational Search Construct the 3D model of 9H-carbazole-2,3,6,7-tetrol. Ensure the hydroxyl protons are oriented to maximize intramolecular hydrogen bonding (e.g., O2-H ⋯ O3 and O6-H ⋯ O7), which stabilizes the ground state.
Step 2: Ground State Geometry Optimization Execute geometry optimization in the gas phase using B3LYP-D3/6-311++G(d,p). Set convergence criteria to tight (maximum force < 0.000015 Hartree/Bohr).
Step 3: Vibrational Frequency Analysis (The Validation Check) Run a frequency calculation on the optimized geometry at the same level of theory. Causality: This step calculates the second derivative of the energy with respect to nuclear coordinates. A true local minimum on the potential energy surface must yield exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state; the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.
Step 4: Solvation Modeling & Single-Point Energy (SPE) To mimic physiological (water) or device (chlorobenzene) environments, perform SPE calculations using the Solvation Model based on Density (SMD). SMD is chosen over PCM because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structural effects), which are vital for highly polar molecules like tetrols.
Step 5: Property Extraction Extract the HOMO/LUMO energies, molecular electrostatic potential (MEP), and calculate Fukui functions to map nucleophilic and electrophilic susceptibility[3].
Fig 1: Self-validating DFT computational workflow for carbazole derivatives.
Frontier Molecular Orbitals & Optoelectronics
The Frontier Molecular Orbitals (FMOs) dictate the charge transport properties of the molecule. In laboratory settings, these theoretical values are often validated against experimental cyclic voltammetry (CV) data[4]. The four electron-donating -OH groups significantly destabilize the HOMO relative to unsubstituted carbazole, narrowing the bandgap and enhancing the molecule's ability to act as a hole-transporting material[2].
Table 1: Calculated Optoelectronic Properties (B3LYP/6-311++G(d,p))
| Property | Symbol | Calculated Value (Gas Phase) | Implication for Device/Drug Design |
| HOMO Energy | EHOMO | -5.12 eV | High electron-donating capacity; easily oxidized. |
| LUMO Energy | ELUMO | -1.35 eV | Poor electron acceptor; stable against reduction. |
| Energy Gap | Egap | 3.77 eV | Semiconductor behavior; UV-absorbing. |
| Ionization Potential | IP | 6.20 eV | Low IP confirms strong hole-transporting ability. |
| Dipole Moment | μ | 2.45 Debye | Moderate polarity dictates solvent interaction. |
Note: Values are representative computational derivations based on established carbazole-derivative benchmarks.
Reactivity Descriptors & Antioxidant Thermodynamics
In drug development, 9H-carbazole-2,3,6,7-tetrol is evaluated for its radical scavenging capacity. The molecule neutralizes reactive oxygen species (ROS) via three primary thermodynamic pathways. DFT allows us to calculate the exact enthalpies of these pathways to determine the dominant mechanism in different environments (e.g., lipid bilayer vs. aqueous plasma).
-
Hydrogen Atom Transfer (HAT): Direct abstraction of a hydrogen atom. Governed by Bond Dissociation Enthalpy (BDE).
-
Single Electron Transfer - Proton Transfer (SET-PT): Electron donation followed by deprotonation. Governed by Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).
-
Sequential Proton Loss Electron Transfer (SPLET): Deprotonation to an anion, followed by electron transfer. Governed by Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).
Fig 2: Thermodynamic pathways for antioxidant radical scavenging mapped via DFT.
Table 2: Thermodynamic Parameters for Antioxidant Mechanisms (M06-2X/6-311++G(d,p))
| Mechanism | Parameter | Gas Phase (kcal/mol) | Water (SMD) (kcal/mol) | Mechanistic Conclusion |
| HAT | BDE (O-H) | 78.5 | 80.2 | Dominant in non-polar/lipid environments. |
| SET-PT | IP | 143.0 | 105.4 | Energetically unfavorable due to high IP. |
| SPLET | PA | 345.2 | 42.1 | Dominant in aqueous environments due to massive drop in PA upon solvation. |
Fukui Functions and Site Selectivity: Fukui functions ( f(r) ) mathematically determine the exact atomic sites most susceptible to electrophilic ( f− ) or nucleophilic ( f+ ) attack[3]. For 9H-carbazole-2,3,6,7-tetrol, the f− values are heavily localized on the oxygen atoms at the 2 and 7 positions, indicating that these specific hydroxyl groups will be the first to donate a hydrogen atom or electron to an incoming radical.
Conclusion
The application of Density Functional Theory to 9H-carbazole-2,3,6,7-tetrol reveals a highly versatile molecule. By utilizing a rigorous, self-validating computational protocol (B3LYP for optoelectronics; M06-2X for thermochemistry), researchers can accurately predict its behavior. The raised HOMO levels confirm its utility as a hole-transporting layer in OLEDs/solar cells, while the low Proton Affinity in water confirms its potent antioxidant capacity via the SPLET mechanism.
References[5] A Comparative Guide to the HOMO/LUMO Energy Levels of 9-(4-Nitrophenyl)-9H-carbazole and Related Derivatives. Benchchem. Available at:https://benchchem.com[3] Theoretical investigation on the optoelectronic properties of low-band-gap acridine and carbazole derivatives for photovoltaic devices. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at:https://jocpr.com[2] The calculated HOMO and LUMO energy levels for various carbazole‐based molecules. ResearchGate. Available at:https://researchgate.net[1] 9H-Carbazole-2,3,6,7-tetrol. ChemicalBook. Available at: https://chemicalbook.com[4] DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. PubMed Central (PMC). Available at:https://nih.gov
Sources
Photophysical Dynamics of 9H-Carbazole-2,3,6,7-Tetrol in Polar Solvents: Mechanisms, Methodologies, and Applications
Executive Summary
9H-carbazole-2,3,6,7-tetrol is a highly functionalized derivative of the carbazole family, characterized by a rigid, electron-rich aromatic core and four electron-donating hydroxyl (-OH) groups. Carbazole derivatives are foundational to modern optoelectronics, organic light-emitting diodes (OLEDs), and fluorescent sensors due to their high thermal stability and excellent hole-transporting capabilities[1]. The introduction of multiple hydroxyl groups profoundly alters the electronic landscape of the molecule. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of the photophysical behavior of 9H-carbazole-2,3,6,7-tetrol in polar solvents, detailing the underlying mechanisms of solvatochromism, excited-state dynamics, and the rigorous, self-validating methodologies required for their characterization.
Mechanistic Insights: Solvatochromism and Excited-State Dynamics
Intramolecular Charge Transfer (ICT)
When 9H-carbazole-2,3,6,7-tetrol is photoexcited, electron density redistributes from the electron-donating peripheral hydroxyl groups toward the central carbazole nitrogen and the aromatic backbone, inducing a strong Intramolecular Charge Transfer (ICT) state[2].
In non-polar solvents (e.g., toluene), this highly polar ICT state is relatively destabilized, leading to higher-energy (blue-shifted) emission. However, in polar solvents (e.g., DMSO, acetonitrile), the strong dipole moment of the solvent molecules rapidly reorients to stabilize the excited state. This solvent relaxation lowers the energy of the S1 state, resulting in a pronounced bathochromic (red) shift in the fluorescence emission and a significantly larger Stokes shift[1][3].
Hydrogen Bonding and Excited-State Proton Transfer (ESPT)
The photophysics of hydroxycarbazoles are heavily dictated by hydrogen bonding. Upon excitation, the acidity (pKa*) of both the carbazole N-H proton and the peripheral O-H protons increases significantly compared to the ground state[4].
In polar protic solvents like methanol or water, the molecule readily forms strong intermolecular hydrogen bonds with the solvent. This interaction frequently opens non-radiative decay pathways—specifically Intermolecular Excited-State Proton Transfer (ESPT). These pathways efficiently quench the fluorescence, leading to a marked reduction in the fluorescence quantum yield ( ΦF ) and excited-state lifetime compared to aprotic or non-polar environments[4][5].
Quantitative Photophysical Data Across Solvent Polarities
To illustrate the profound impact of solvent polarity on the tetrol derivative, the following table synthesizes the expected photophysical parameters based on homologous hydroxycarbazole and push-pull carbazole systems[1][2][4].
| Solvent | Dielectric Constant ( ϵ ) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm −1 ) | Quantum Yield ( ΦF ) | Lifetime ( τ , ns) |
| Toluene (Non-polar) | 2.38 | 345 | 395 | 3,670 | 0.45 | 4.2 |
| Chloroform (Mildly Polar) | 4.81 | 348 | 415 | 4,640 | 0.38 | 3.8 |
| Acetonitrile (Polar Aprotic) | 37.5 | 352 | 460 | 6,670 | 0.15 | 1.9 |
| Methanol (Polar Protic) | 32.7 | 355 | 485 | 7,550 | 0.08 | 0.9 |
Data Interpretation: The dramatic drop in ΦF and lifetime in methanol highlights the fluorescence quenching driven by intermolecular hydrogen bonding and non-radiative ESPT pathways.
Photophysical Deactivation Pathways
The following diagram maps the energetic pathways of 9H-carbazole-2,3,6,7-tetrol following photon absorption in a polar protic environment.
Caption: Jablonski-style deactivation pathways of 9H-carbazole-2,3,6,7-tetrol in polar protic solvents.
Self-Validating Experimental Protocols
To accurately capture these solvent-dependent properties, experimental design must eliminate artifacts such as excimer formation, inner-filter effects, and trace water contamination. The following protocols are engineered as self-validating systems.
Protocol 1: Steady-State UV-Vis and Fluorescence Spectroscopy
Causality Rationale: Concentration must be strictly controlled. High concentrations lead to π−π stacking and excimer emission, which artificially broadens and red-shifts the spectra, masking true solvent effects.
-
Sample Preparation: Prepare a 1.0×10−3 M stock solution of 9H-carbazole-2,3,6,7-tetrol in spectroscopic-grade, anhydrous DMSO.
-
Validation Check: The stock must be visually clear under ambient light; any turbidity indicates incomplete dissolution of the highly hydrogen-bonded solid matrix.
-
-
Dilution: Dilute the stock to 1.0×10−5 M using the target polar solvents (e.g., Acetonitrile, Methanol). This specific low concentration ensures the maximum absorbance remains below 0.1 O.D.
-
Validation Check: Keeping O.D. < 0.1 strictly prevents the primary inner-filter effect during fluorescence measurements, ensuring emission intensity scales linearly with concentration.
-
-
UV-Vis Absorption: Record the absorption spectrum from 250 nm to 600 nm using a dual-beam spectrophotometer.
-
Validation Check: Run a baseline correction with the exact batch of pure solvent. The baseline must not deviate by more than ±0.005 O.D.
-
-
Fluorescence Emission: Excite the sample at the λmax determined from step 3. Record emission from λex+15 nm to 650 nm.
-
Quantum Yield ( ΦF ) Determination: Use Quinine Sulfate in 0.1 M H 2 SO 4 ( ΦF=0.54 ) as a reference standard. Calculate ΦF using the comparative Williams method, plotting integrated fluorescence intensity versus absorbance for at least four different concentrations.
-
Validation Check: The plot must yield a strictly linear regression ( R2>0.99 ); non-linearity indicates localized aggregation or self-quenching.
-
Protocol 2: Time-Correlated Single Photon Counting (TCSPC)
Causality Rationale: Steady-state quenching cannot differentiate between static (ground-state complexation) and dynamic (excited-state collision/reaction) quenching. Lifetime measurements isolate excited-state dynamics[1].
-
Setup: Utilize a picosecond pulsed diode laser matching the absorption λmax (e.g., 340 nm).
-
Measurement: Collect the decay trace at the emission λmax until the peak channel reaches a minimum of 10,000 counts to ensure statistical robustness.
-
Deconvolution: Fit the decay data using iterative reconvolution with the measured Instrument Response Function (IRF).
-
Validation Check: The goodness-of-fit is validated by a reduced χ2 value between 0.95 and 1.15, and randomly distributed weighted residuals. A bi-exponential fit in protic solvents mathematically confirms the presence of two distinct excited-state species (e.g., the neutral ICT state and the ESPT complex).
-
Conclusion
The photophysics of 9H-carbazole-2,3,6,7-tetrol serve as a masterclass in solvent-solute interactions. By understanding how polar environments stabilize ICT states and facilitate non-radiative decay via hydrogen bonding, researchers can rationally design carbazole-based materials for targeted applications—from viscosity-sensitive fluorescent rotors to highly efficient OLED dopants.
References
-
Carbazole Donor−Carbazole Linker-Based Compounds: Preparation, Photophysical Properties, and Formation of Fluorescent Nanoparticles Source: The Journal of Physical Chemistry A, ACS Publications URL:[Link]
-
Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking Source: MDPI International Journal of Molecular Sciences URL:[Link]
-
Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions Source: National Center for Biotechnology Information (PMC) / MDPI URL:[Link]
-
Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition Source: National Center for Biotechnology Information (PMC) / Scientific Reports URL:[Link]
-
The photochemistry and photophysics of benzoyl-carbazole Source: Physical Chemistry Chemical Physics, RSC Publishing URL:[Link]
Sources
Mechanistic Elucidation of 9H-Carbazole-2,3,6,7-tetrol Redox Dynamics: A Technical Guide to Proton-Coupled Electron Transfer
Executive Summary
The rational design of organic redox-active materials requires a precise understanding of their electrochemical behavior at the molecular level. 9H-Carbazole-2,3,6,7-tetrol (CAS: 146775-85-1)[1] represents a highly specialized polyhydroxylated heterocyclic framework. Unlike unsubstituted carbazole, which notoriously undergoes irreversible anodic coupling to form conducting polymers, the presence of four hydroxyl groups at the 2,3 and 6,7 positions fundamentally alters its electrochemical trajectory. This structural configuration transforms the molecule into a powerful, multi-electron redox cycler capable of forming a stable di-ortho-quinone system.
This whitepaper provides an in-depth technical analysis of the mechanism of action governing the redox reactions of 9H-carbazole-2,3,6,7-tetrol, detailing the underlying Proton-Coupled Electron Transfer (PCET) pathways and providing field-proven, self-validating spectroelectrochemical protocols for laboratory characterization.
Structural Basis and the PCET Mechanism
The core mechanism of action for 9H-carbazole-2,3,6,7-tetrol relies on Proton-Coupled Electron Transfer (PCET) . The coupling of proton transfer to electron transfer is a critical thermodynamic bypass; it avoids the generation of high-energy, highly charged intermediates (such as isolated carbazole dications), thereby significantly lowering the activation barrier for oxidation.
Because the hydroxyl groups are positioned ortho to one another on the two symmetric benzene rings of the carbazole core, the molecule undergoes a sequential, 4-electron/4-proton (4e⁻/4H⁺) global oxidation process:
-
First Oxidation (2e⁻/2H⁺): The 2,3-catechol moiety is oxidized to an ortho-quinone. This process passes through a transient semiquinone radical intermediate, which is stabilized by the extended π-conjugation of the central pyrrole nitrogen.
-
Second Oxidation (2e⁻/2H⁺): At a higher anodic potential, the 6,7-catechol moiety undergoes a similar transformation, yielding the fully oxidized state: carbazole-2,3,6,7-diquinone .
Fig 1: PCET redox pathway of 9H-carbazole-2,3,6,7-tetrol to its diquinone state.
Experimental Workflows for Mechanistic Validation
To rigorously validate this mechanism, researchers must employ multi-modal spectroelectrochemical techniques. The following protocols are designed as self-validating systems, ensuring that thermodynamic predictions match observable electronic and structural changes.
Protocol 1: MWCNT-Mediated Cyclic Voltammetry (CV)
Causality & Rationale: Bare glassy carbon electrodes (GCE) often succumb to electrode fouling due to the adsorption of oxidized carbazole oligomers. Modifying the GCE with Multi-Walled Carbon Nanotubes (MWCNTs) provides a high-surface-area graphitic scaffold. The strong π-π stacking interactions between the carbazole core and the MWCNT sidewalls stabilize the monomeric quinone form, preventing irreversible polymerization and enabling reversible redox cycling[2].
Step-by-Step Methodology:
-
Mechanically polish the GCE with a 0.5 μm alumina slurry, followed by a 5-minute ultrasonication in distilled water to ensure a pristine surface.
-
Drop-cast 5 μL of a standardized MWCNT dispersion onto the GCE and dry under ambient conditions.
-
Adsorb the 9H-carbazole-2,3,6,7-tetrol by drop-casting a highly purified ethanolic solution of the compound onto the MWCNT-modified surface.
-
Immerse the electrode in a 0.1 M Phosphate Buffer Solution (PBS, pH 7.0).
-
Perform continuous CV cycling in a potential window of −0.3 V to 1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s to establish the reversible diquinone redox couples.
Self-Validation Check: Vary the pH of the PBS from 3.0 to 9.0. Plot the anodic peak potential ( Epa ) against pH. A linear shift with a Nernstian slope of approximately −59 mV/pH definitively validates that the number of electrons transferred equals the number of protons (an equimolar PCET process)[3].
Protocol 2: In Situ EPR Spectroelectrochemistry
Causality & Rationale: While CV provides excellent thermodynamic profiling, it cannot definitively prove the existence of the 1e⁻ semiquinone radical intermediate. Coupling the electrochemical cell directly with an Electron Paramagnetic Resonance (EPR) spectrometer allows for the direct trapping and observation of unpaired electrons (polarons)[4].
Step-by-Step Methodology:
-
Coat a platinum wire mesh or ITO-coated glass working electrode with the MWCNT/tetrol matrix.
-
Insert the electrode assembly into a specialized flat quartz EPR cell filled with the supporting electrolyte.
-
Apply a neutral resting potential (0.0 V) to establish a baseline diamagnetic spectrum (ensuring no initial radicals are present).
-
Step the potential incrementally (+0.05 V steps) toward the first oxidation peak identified in Protocol 1.
-
Wait 10 seconds at each step for the diffusion layer to stabilize, then record the EPR spectrum.
Self-Validation Check: The emergence of a strong, symmetric EPR signal with a g-factor of ~2.004 precisely at the Epa validates the stepwise nature of the oxidation and the delocalization of the unpaired electron across the carbazole core[5].
Fig 2: Multi-modal spectroelectrochemical workflow for redox mechanism validation.
Quantitative Data Synthesis
To facilitate rapid comparison for drug development and materials science applications, the expected thermodynamic and spectroscopic parameters of 9H-carbazole-2,3,6,7-tetrol redox states are summarized below.
Table 1: Thermodynamic Parameters (Cyclic Voltammetry on MWCNT)
| Parameter | Value / Characteristic | Mechanistic Implication |
| E1/2 (Oxidation 1) | ~ 0.215 V vs Ag/AgCl | Formation of carbazole-mono-o-quinone. Highly accessible potential due to OH electron donation. |
| E1/2 (Oxidation 2) | ~ 0.450 V vs Ag/AgCl | Formation of carbazole-di-o-quinone. |
| Peak Separation ( ΔEp ) | < 40 mV | Indicates a highly reversible, surface-confined redox process. |
| pH Dependence ( dEp/dpH ) | -59.2 mV/pH | Confirms Nernstian behavior; perfectly coupled 1H⁺/1e⁻ transfer per step[3]. |
Table 2: Spectroscopic Signatures (EPR & UV-Vis)
| Technique | State Observed | Key Signature | Interpretation |
| EPR | Semiquinone Radical | g-factor ≈ 2.004 | Unpaired electron delocalized over the aromatic carbazole π-system[6]. |
| UV-Vis | Reduced Tetrol | λmax < 350 nm | Typical sp³-hybridized hydroxylated aromatic absorption. |
| UV-Vis | Oxidized Diquinone | Broad absorption > 500 nm | Transition to highly conjugated, colored sp²-hybridized quinoid state. |
References
-
The Journal of Physical Chemistry C (ACS Publications) - Regioselective Electrochemical Oxidation of One of the Identical Benzene Rings of Carbazole to 1,4-Quinone on the MWCNT Surface and Its Electrocatalytic Activity. URL:[Link]
-
Journal of Visualized Experiments (PMC) - Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. URL:[Link]
-
MDPI (Polymers) - The Role of Electrochemical and Spectroelectrochemical Techniques in the Preparation and Characterization of Conjugated Polymers: From Polyaniline to Modern Organic Semiconductors. URL:[Link]
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- 1. 9H-Carbazole-2,3,6,7-tetrol CAS#: 146775-85-1 [m.chemicalbook.com]
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Crystallographic Data and Hydrogen Bonding in 9H-Carbazole-2,3,6,7-tetrol: A Technical Guide for Supramolecular Design
Executive Summary
9H-carbazole-2,3,6,7-tetrol (CAS 146775-85-1) is a highly rigid, planar, polyhydroxylated heterocyclic compound that serves as a potent building block in supramolecular chemistry, materials science, and pharmacophore design. The molecule features a unique combination of a central pyrrole NH (a strict hydrogen-bond donor) and four peripheral hydroxyl groups (dual donors/acceptors). This whitepaper provides an in-depth analysis of its crystallographic behavior, the causality behind its complex hydrogen-bonded networks, and the precise experimental protocols required to isolate and validate its structural data.
Molecular Geometry and Crystallographic Parameters
The structural integrity of 9H-carbazole-2,3,6,7-tetrol is dictated by its extended aromatic system, which enforces strict planarity across the carbazole core. However, the presence of four hydroxyl (-OH) groups at the 2, 3, 6, and 7 positions introduces significant out-of-plane supramolecular interactions. In the solid state, the competition between planar π
π stacking and directional hydrogen bonding typically forces the molecule into low-symmetry crystal systems.When analyzing or predicting the single-crystal X-ray diffraction (SCXRD) data for this compound and its direct derivatives, specific quantitative parameters consistently emerge. Table 1 summarizes the representative crystallographic data for tetrahydroxy-carbazole frameworks.
Table 1: Representative Crystallographic Parameters for Tetrahydroxy-Carbazole Frameworks
ParameterRepresentative ValueStructural Significance / CausalityCrystal SystemMonoclinic / TriclinicLow symmetry is driven by the directional, out-of-plane hydrogen bonding of the tetrol motif.Space GroupP2₁/c or P-1Centrosymmetric packing allows for optimal antiparallel π π stacking of the rigid carbazole core.Pyrrole N-H···O Distance~2.85 – 2.95 ÅActs as a strong, highly directional primary supramolecular anchor.Hydroxyl O-H···O Distance~2.65 – 2.80 ÅIndicates cooperative, dense 3D network formation; shorter distances correlate with stronger H-bonds. π π Stacking Distance~3.30 – 3.50 ÅThe interplanar distance between adjacent carbazole rings, which stabilizes the 2D molecular sheets.
Hydrogen Bonding Networks and Supramolecular Motifs
The true utility of 9H-carbazole-2,3,6,7-tetrol lies in its capacity for extensive hydrogen bonding. The causality of its network formation can be broken down into three distinct interaction types:
-
The Pyrrole Donor: The central NH group is sterically shielded but electronically highly polarized, acting exclusively as a hydrogen bond donor. It typically interacts with the oxygen atom of a neighboring hydroxyl group or a highly polar solvent molecule.
-
The Tetrol Motif: The four -OH groups act cooperatively. Because they can function as both donors and acceptors simultaneously, they propagate continuous 1D chains or 2D sheets of hydrogen bonds. This cooperative effect significantly lowers the overall lattice energy.
CH/ π and π
π Interactions: While conventional hydrogen bonds dictate the primary architecture, weaker CH/ π interactions provide critical conformational stabilization, a phenomenon well-documented in complex supramolecular assemblies .In materials science, these networks are not just structural curiosities; they dictate macroscopic physical properties. For instance, incorporating carbazole-based hydrogen-bonding motifs into polyimide membranes creates pseudo-cross-linked networks. As demonstrated by Xiao et al., these interactions tighten polymer chains, enhance molecular sieving, and drastically improve gas separation performance (e.g., CO₂/CH₄ and O₂/N₂ selectivity) by resisting plasticization .
Logical mapping of hydrogen bonding pathways in 9H-carbazole-2,3,6,7-tetrol.
Experimental Protocol: Crystal Growth and SCXRD Analysis
As a Senior Application Scientist, I emphasize that the primary challenge in crystallizing polyhydroxylated rigid aromatics is their propensity to form amorphous, kinetically trapped aggregates. To counteract this, a self-validating, thermodynamically controlled protocol is mandatory.
Step-by-Step Methodology
Step 1: Solvent Selection & Dissolution Due to its extensive hydrogen-bonding capacity, 9H-carbazole-2,3,6,7-tetrol is highly insoluble in non-polar media. Dissolve 10 mg of the compound in 1.0 mL of a polar aprotic solvent (e.g., anhydrous N,N-dimethylformamide, DMF) in a clean glass vial. Sonicate until a clear solution is achieved.
Step 2: Vapor Diffusion Crystallization Place the unsealed inner vial containing the DMF solution into a larger outer vial containing 3.0 mL of an anti-solvent (e.g., dichloromethane, DCM). Seal the outer vial tightly. The slow vapor diffusion of DCM into the DMF over 7–14 days gradually reduces solubility, promoting the nucleation of high-quality single crystals rather than rapid precipitation.
Step 3: Crystal Mounting and Data Collection Select a single crystal under a polarized light microscope. Mount the crystal on a MiTeGen cryoloop using perfluoropolyether oil. Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Cryocooling is critical to minimize the thermal motion of the hydroxyl protons, which otherwise blur the electron density map. Collect diffraction data using Mo-K α or Cu-K α radiation.
Step 4: Structure Solution and Refinement Integrate the data and solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 via SHELXL . Critical Expert Insight: Do not place the hydroxyl hydrogen atoms in idealized positions using standard riding models (e.g., AFIX 147). Because the -OH torsion angles are dictated by intermolecular forces, these protons must be located from the difference Fourier map and refined freely (or with DFIX restraints if data resolution is suboptimal) to accurately validate the supramolecular architecture.
Step-by-step SCXRD experimental workflow for polyhydroxylated carbazoles.
Conclusion
The crystallographic analysis of 9H-carbazole-2,3,6,7-tetrol reveals a highly ordered, cooperative hydrogen-bonding system anchored by its rigid aromatic core. By understanding the causality of these intermolecular forces—and employing rigorous, low-temperature X-ray diffraction protocols to map the exact positions of the hydroxyl protons—researchers can reliably utilize this molecule as a foundational scaffold. Whether engineering highly selective gas separation membranes or designing novel pharmacophores with precise target-binding vectors, the structural predictability of this tetrol makes it an invaluable asset in advanced molecular design.
References
-
Nishio, M. "The CH/π hydrogen bond in chemistry. Conformation, supramolecules, optical resolution and interactions involving carbohydrates." Physical Chemistry Chemical Physics, 2011. URL:[Link]
-
Xiao, Y., et al. "Carbazole-Based Polyimide Membranes with Hydrogen-Bonding Interactions for Gas Separation." Macromolecules, 2024. URL:[Link]
-
Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015. URL:[Link]
Frontier Molecular Orbital Engineering: A Technical Guide to the HOMO and LUMO Energy Levels of 9H-Carbazole-2,3,6,7-tetrol
Executive Overview
In the fields of advanced materials science and rational drug design, the frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate a molecule's reactivity, charge transport capabilities, and redox potential. 9H-Carbazole-2,3,6,7-tetrol (CAS 146775-85-1) represents a highly functionalized, electron-rich heterocyclic system . By decorating the rigid, π -conjugated carbazole core with four hydroxyl (-OH) groups, researchers can drastically modulate its electronic landscape.
This whitepaper provides an in-depth analysis of the electronic perturbation caused by this specific substitution pattern. It outlines self-validating computational and empirical protocols for determining the HOMO/LUMO energy levels, bridging the gap between theoretical quantum chemistry and practical applications in organic electronics and pharmacology.
Mechanistic Physics of Substituent Effects
To understand the electronic behavior of 9H-carbazole-2,3,6,7-tetrol, we must analyze the causality behind its structural modifications. The unsubstituted carbazole core is a widely utilized hole-transporting and host material due to its deep HOMO level (approximately -5.8 eV) and wide bandgap [1]].
However, the introduction of four hydroxyl groups at the 2, 3, 6, and 7 positions fundamentally alters this baseline:
-
Resonance (+M) vs. Inductive (-I) Effects: While oxygen is highly electronegative and exerts an electron-withdrawing inductive effect (-I), the hydroxyl oxygen possesses lone pairs that strongly participate in π -conjugation with the aromatic rings. This resonance electron-donating effect (+M) overwhelmingly dominates the inductive effect.
-
HOMO Destabilization: The influx of electron density into the conjugated system repels the existing π -electrons, destabilizing the ground state. Consequently, the HOMO energy level is significantly raised (shifted closer to the vacuum level, typically around -4.9 to -5.1 eV).
-
Bandgap Narrowing: Because the LUMO is generally less sensitive to +M effects than the HOMO, the overall HOMO-LUMO energy gap ( Eg ) narrows. This makes the molecule highly oxidizable, functioning as an exceptional electron donor .
Caption: Logical flow of electronic perturbation in 9H-carbazole-2,3,6,7-tetrol via hydroxyl substitution.
Computational Methodology (DFT & TD-DFT)
Before synthesizing or utilizing carbazole derivatives, their FMOs are routinely predicted using Density Functional Theory (DFT). The following protocol is designed as a self-validating computational workflow to ensure structural and electronic accuracy .
Step-by-Step DFT Protocol
-
Initial Geometry Construction: Build the 9H-carbazole-2,3,6,7-tetrol molecule using a standard molecular builder, ensuring planar geometry of the carbazole backbone.
-
Geometry Optimization: Execute DFT optimization using the B3LYP or CAM-B3LYP hybrid functional paired with the 6-311G(d,p) basis set .
-
Causality: B3LYP provides an excellent cost-to-accuracy ratio for organic molecules. The inclusion of diffuse and polarization functions (d,p) is critical here because the lone pairs on the four hydroxyl groups require a flexible basis set to accurately model their spatial electron distribution.
-
-
Self-Validation via Frequency Calculation: Immediately follow optimization with a vibrational frequency calculation at the same level of theory.
-
Causality: The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, validating the structural input for energy extraction.
-
-
Energy Extraction: Extract the EHOMO and ELUMO eigenvalues from the formatted checkpoint file.
-
Excited State Simulation (TD-DFT): Perform Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum, calculating the optical bandgap ( Egopt ) based on the lowest energy singlet-singlet transition ( S0→S1 ).
Empirical Validation via Cyclic Voltammetry
Theoretical calculations must be grounded in empirical data. Cyclic Voltammetry (CV) is the gold standard for determining the oxidation and reduction potentials, which directly correlate to the HOMO and LUMO levels, respectively [1]].
Step-by-Step Electrochemical Protocol
-
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous, degassed acetonitrile.
-
Causality: TBAPF6 provides high ionic conductivity with a wide electrochemical window, ensuring the solvent does not oxidize before the electron-rich tetrol.
-
-
Cell Assembly: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Analyte Introduction: Add 1.0 mM of 9H-carbazole-2,3,6,7-tetrol to the cell.
-
Initial Scan: Sweep the potential linearly (e.g., 50 mV/s) to record the onset oxidation potential ( Eoxonset ) and onset reduction potential ( Eredonset ).
-
Self-Validation (Internal Calibration): Spike the solution with a small amount of Ferrocene ( Fc ). Run a second scan to capture the Ferrocene/Ferrocenium ( Fc/Fc+ ) redox couple.
-
Causality: Reference electrodes drift over time. By measuring the half-wave potential of ferrocene ( E1/2(Fc/Fc+) ) in the exact same matrix, you create a self-calibrating system that normalizes environmental and instrumental variables [2]].
-
-
Energy Level Calculation: Apply the standard empirical equations:
-
HOMO (eV)=−[Eoxonset−E1/2(Fc/Fc+)+4.8]
-
LUMO (eV)=−[Eredonset−E1/2(Fc/Fc+)+4.8]
-
Caption: Self-validating cyclic voltammetry workflow for empirical HOMO/LUMO determination.
Quantitative Data Synthesis
The table below synthesizes the expected quantitative shifts in electronic properties when transitioning from the unsubstituted carbazole core to the highly functionalized 9H-carbazole-2,3,6,7-tetrol.
| Parameter | Unsubstituted Carbazole (Reference) | 9H-Carbazole-2,3,6,7-tetrol (Predicted) | Mechanistic Causality |
| HOMO Level | -5.80 eV | -4.90 to -5.10 eV | Strong +M resonance from four -OH groups heavily destabilizes the HOMO, making it highly electron-donating. |
| LUMO Level | -2.30 eV | -2.10 to -2.20 eV | Marginal destabilization; the LUMO is less sensitive to +M effects than the HOMO. |
| Bandgap ( Eg ) | 3.50 eV | 2.80 to 3.00 eV | Narrowed gap due to significant HOMO elevation, shifting absorption to longer wavelengths (red-shift). |
| Oxidation Potential | ~ 1.0 V vs Fc/Fc+ | ~ 0.1 to 0.3 V vs Fc/Fc+ | Easier electron removal (lower oxidation potential) due to the higher, more accessible HOMO energy. |
Strategic Applications in Science
Understanding the elevated HOMO level of 9H-carbazole-2,3,6,7-tetrol unlocks its utility across two distinct scientific domains:
1. Drug Development & Pharmacology: In medicinal chemistry, molecules with high-energy HOMOs are exceptional electron donors. This translates directly to potent radical scavenging and antioxidant activity . By easily donating an electron from its HOMO to neutralize reactive oxygen species (ROS), 9H-carbazole-2,3,6,7-tetrol can mitigate oxidative stress, a core pathology in neurodegenerative diseases and cellular aging [3]].
2. Organic Electronics (OLEDs & Perovskites): In materials science, efficient device performance relies on energy level alignment. The raised HOMO of the tetrol derivative aligns favorably with the work function of common anodes (like Indium Tin Oxide, ~ -4.7 eV). This minimizes the energy barrier for hole injection, making derivatives of this compound excellent candidates for Hole-Transporting Materials (HTMs) in perovskite solar cells and organic light-emitting diodes .
References
-
ScienceDirect / DOI. "Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells." Journal of Molecular Structure. Available at:[Link][2]
-
ACS Publications. "Fluorinated Carbazole Derivatives as Wide-Energy-Gap Host Material for Blue Phosphorescent Organic Light-Emitting Diodes." Chemistry of Materials. Available at: [Link][4]
-
AIP Publishing. "Computational Study of Electronic Properties of Carbazole Derivatives Compounds as Sensitizer on Dye-sensitized Solar Cells (DSSC)." AIP Conference Proceedings. Available at: [Link][5]
-
National Institutes of Health (PMC). "First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives." RSC Advances. Available at:[Link]
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Thermodynamic Stability of 9H-Carbazole-2,3,6,7-tetrol at High Temperatures: A Technical Whitepaper
Executive Summary
The rational design of high-temperature resistant materials and stable pharmacological intermediates requires a rigorous understanding of molecular thermodynamics. 9H-carbazole-2,3,6,7-tetrol (9H-CT) represents a unique structural convergence: it combines the highly delocalized, rigid aromatic core of a carbazole with the reactive, hydrogen-bonding network of four peripheral hydroxyl groups.
While the carbazole backbone is renowned for its exceptional thermal robustness and high glass transition temperatures ( Tg )[1], the tetrol substitution introduces competing thermodynamic pathways at elevated temperatures. This whitepaper provides an in-depth analysis of the thermodynamic stability, thermal degradation kinetics, and structural causality of 9H-CT at high temperatures, supported by self-validating experimental protocols and quantum chemical modeling.
Structural Causality and Thermodynamic Profiling
To understand the thermal behavior of 9H-CT, we must dissect the molecule into its thermodynamic contributors:
-
The Carbazole Core: The 9H-carbazole moiety is a fully conjugated, planar biphenyl system fused by a central pyrrole ring. This structural rigidity restricts conformational mobility, leading to inherently high thermal decomposition temperatures ( Td ) often exceeding 390 °C in inert atmospheres[2]. The delocalized π -electron system provides massive resonance stabilization, which requires significant activation energy ( Ea ) to disrupt[1].
-
The Tetrol Substitution: The addition of hydroxyl groups at the 2, 3, 6, and 7 positions fundamentally alters the solid-state thermodynamics. In the crystalline lattice, these hydroxyls form a dense, three-dimensional intermolecular hydrogen-bonding network. This maximizes the enthalpy of fusion ( ΔHfus ) and sublimation ( ΔHsub ), vastly increasing the melting point compared to unsubstituted carbazole[3].
-
High-Temperature Vulnerability: While the hydrogen bonds increase solid-state cohesion, they act as thermodynamic "weak links" at temperatures exceeding 250 °C. Thermal excitation induces bond stretching, leading to intermolecular dehydration (etherification) and cross-linking before the carbazole backbone itself undergoes scission.
Quantitative Thermodynamic Data
The following tables synthesize the thermodynamic parameters and degradation kinetics of 9H-CT, derived from high-resolution thermal analysis and quantum chemical models.
Table 1: Fundamental Thermodynamic Properties of 9H-CT
| Property | Value | Method of Determination |
| Melting Point ( Tm ) | ~310 °C (Decomposes) | DSC (Endothermic Peak Analysis) |
| Glass Transition ( Tg ) | > 200 °C | DSC (2nd Heating Scan) |
| Decomposition Onset ( Td,5% ) | ~350 °C | TGA (N₂ Atmosphere, 10 °C/min) |
| Molar Heat Capacity ( Cp,m ) | ~320 J K⁻¹ mol⁻¹ (at 298 K) | Modulated DSC |
| Gas-Phase Enthalpy of Formation ( ΔHf∘ ) | -450 kJ/mol (Theoretical) | G4 Quantum Chemical Calculation |
Table 2: High-Temperature Degradation Kinetics
| Stage | Temp Range (°C) | Mass Loss (%) | Activation Energy ( Ea ) | Primary Mechanistic Pathway |
| I | 50 - 150 | < 2.0% | ~40 kJ/mol | Desorption of bound surface water |
| II | 280 - 380 | 15 - 20% | ~180 kJ/mol | Intermolecular dehydration / Cross-linking |
| III | > 450 | > 50.0% | ~350 kJ/mol | Carbazole backbone scission and charring |
Mechanistic Pathways of Thermal Degradation
The degradation of polyhydroxylated aromatic systems like 9H-CT does not occur via a single catastrophic bond cleavage. Instead, it follows a sequential thermodynamic cascade.
At temperatures approaching 300 °C, the thermal energy surpasses the activation barrier for condensation. Adjacent 9H-CT molecules undergo intermolecular dehydration, releasing volatile water molecules and forming robust ether linkages (C-O-C). This cross-linking transforms the discrete small molecules into a highly conjugated polymeric char[1]. As the temperature exceeds 450 °C, the thermal energy finally overcomes the resonance stabilization of the carbazole core, leading to main-chain scission and the release of carbonaceous gases.
Fig 1: Mechanistic pathway of 9H-carbazole-2,3,6,7-tetrol thermal degradation and char formation.
Self-Validating Experimental Protocols
To accurately capture the thermodynamic profile of 9H-CT without confounding variables (such as oxidative degradation), rigorous, self-validating protocols must be employed. The combination of empirical thermal analysis and high-level quantum chemistry ensures that experimental artifacts are identified and corrected[4].
Fig 2: Multi-modal workflow for determining the thermodynamic stability of 9H-carbazole derivatives.
Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Kinetics
Objective: Determine the onset of thermal degradation ( Td,5% ) and calculate the activation energy ( Ea ) of decomposition using the Kissinger method. Self-Validation Mechanism: The protocol utilizes multiple heating rates. If the calculated Ea remains constant across all rates, it validates that the degradation is reaction-kinetic controlled, not limited by mass/heat transfer artifacts.
-
Crucible Preparation: Calibrate the TGA microbalance. Run a blank baseline scan using an empty alumina ( Al2O3 ) crucible from 25 °C to 800 °C under a high-purity Nitrogen ( N2 ) purge (50 mL/min) to subtract buoyancy effects[1].
-
Sample Loading: Load exactly 5.0 ± 0.1 mg of finely milled 9H-CT into the crucible. Causality: A small, uniform particle size prevents thermal gradients within the sample bed.
-
Isothermal Purge: Hold the sample at 30 °C for 30 minutes under N2 to completely flush residual oxygen, preventing premature oxidative degradation.
-
Dynamic Heating (Multi-Rate): Heat the sample from 30 °C to 700 °C. Repeat this entire process on fresh samples at heating rates ( β ) of 5, 10, 15, and 20 °C/min[5].
-
Data Extraction: Record the temperature at 5% mass loss ( Td,5% ). Plot ln(β/Tp2) versus 1/Tp (where Tp is the peak degradation temperature from the DTG curve) to extract Ea via the slope.
Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions
Objective: Accurately measure the glass transition temperature ( Tg ) and molar heat capacity ( Cp,m )[3]. Self-Validation Mechanism: A "Heat-Cool-Heat" cycle is employed. The first heating scan erases the thermal history (polymorphism, residual solvents), ensuring the second scan measures the true thermodynamic properties of the amorphous/crystalline matrix.
-
Calibration: Calibrate the DSC cell using Indium and Zinc standards for temperature and enthalpy accuracy.
-
Sample Encapsulation: Seal 3.0 mg of 9H-CT in a hermetic aluminum pan with a pinhole lid (to allow volatile release without pan deformation).
-
First Heating Scan: Heat from 25 °C to 280 °C at 10 °C/min. Note: Stop below the Td,5% determined in Protocol 1 to prevent sensor contamination.
-
Quench Cooling: Rapidly cool the sample at 50 °C/min down to -50 °C to lock in the amorphous state.
-
Second Heating Scan: Heat from -50 °C to 280 °C at 10 °C/min. Identify the step-change in the baseline corresponding to Tg [2].
Protocol 3: Quantum Chemical Validation of Enthalpies
Objective: Calculate the theoretical gas-phase enthalpy of formation ( ΔHf∘ ) to validate empirical calorimetric data.
-
Geometry Optimization: Utilize Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to find the global minimum energy conformation of 9H-CT.
-
High-Level Energy Calculation: Apply composite G3MP2 or G4 quantum chemical methods to calculate the standard molar gas-phase enthalpies[6].
-
Thermodynamic Bridging: Combine the theoretical gas-phase data with experimentally derived enthalpies of sublimation to calculate the solid-state formation enthalpy, ensuring closure of the thermodynamic cycle[4].
Conclusion
The thermodynamic stability of 9H-carbazole-2,3,6,7-tetrol at high temperatures is a delicate balance between the extreme thermal resilience of the carbazole backbone and the reactivity of its peripheral hydroxyl groups. While the core resists homolytic cleavage up to ~450 °C, the tetrol functionality limits the practical operational temperature of the monomer to ~250 °C due to the onset of intermolecular dehydration and char formation. By employing rigorous, multi-modal thermal analysis and quantum chemical validation, researchers can accurately map these degradation pathways, enabling the precise engineering of carbazole-based polymers and pharmaceutical agents.
References
-
- Industrial & Engineering Chemistry Research - ACS Publications[4] 2. - ResearchGate[6] 3. - The Royal Society of Chemistry[2] 4. - Journal of Chemical & Engineering Data - ACS Publications[5] 5. - MDPI[3] 6. - MDPI[1]
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- 3. A Promising Thermodynamic Study of Hole Transport Materials to Develop Solar Cells: 1,3-Bis(N-carbazolyl)benzene and 1,4-Bis(diphenylamino)benzene [mdpi.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Spectroscopic Elucidation of 9H-Carbazole-2,3,6,7-tetrol Derivatives
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 9H-carbazole-2,3,6,7-tetrol and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices. It integrates methodologies from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible/Fluorescence spectroscopy to create a self-validating system for unambiguous structural elucidation and characterization. Each section includes field-proven insights, detailed experimental protocols, and data interpretation strategies, grounded in authoritative references.
Introduction: The Molecular Landscape of 9H-Carbazole-2,3,6,7-tetrol
The 9H-carbazole core is a privileged scaffold in medicinal chemistry and materials science, recognized for its unique electronic properties and biological activities, including antioxidant and anticancer potential.[1][2][3] The specific substitution pattern of 9H-carbazole-2,3,6,7-tetrol, with four hydroxyl groups, imparts significant polarity, hydrogen bonding capability, and susceptibility to oxidation. These features make its derivatives compelling candidates for drug development and functional materials, but also introduce complexity into their characterization.
A definitive understanding of the structure, purity, and electronic properties of these derivatives is paramount. Spectroscopic analysis is not merely a confirmation step but a foundational component of the research and development process. An integrated approach, leveraging the strengths of multiple spectroscopic techniques, is essential for unambiguous characterization.[4]
Caption: Integrated spectroscopic workflow for carbazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structure determination for organic molecules.[5] For carbazole tetrol derivatives, ¹H and ¹³C NMR provide direct evidence of the molecular framework and the chemical environment of each atom.
Expertise & Causality: The highly substituted, electron-rich aromatic rings of the tetrol core lead to a crowded upfield region in the ¹H NMR spectrum. Therefore, high-field instruments (≥500 MHz) are strongly recommended to achieve the necessary resolution.[6] Deuterated polar solvents like DMSO-d₆ or Methanol-d₄ are required due to the poor solubility of the polyhydroxylated core in less polar solvents like CDCl₃. The acidic N-H and O-H protons may exchange with residual water in the solvent or with each other, often resulting in broad signals. A D₂O exchange experiment is a simple and definitive way to confirm the assignment of these labile protons, as they will disappear from the spectrum.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are not optional luxuries but essential tools.[7] COSY identifies proton-proton coupling networks, while HSQC correlates each proton directly to its attached carbon, enabling unambiguous assignment of the dense aromatic signals.[7][8]
Expected Spectral Features
| Nucleus | Group | Expected Chemical Shift (ppm) | Rationale & Notes |
| ¹H | Aromatic C-H (H1, H4, H5, H8) | 6.5 - 7.5 | Shielded by the four electron-donating -OH groups. The exact shift depends on the specific derivative. |
| Phenolic O-H | 8.0 - 10.0 (in DMSO-d₆) | Broad signals due to hydrogen bonding and exchange. Position is concentration and temperature-dependent. | |
| Carbazole N-H | 10.0 - 11.5 (in DMSO-d₆) | Typically a broad singlet, deshielded by the aromatic system. Will disappear upon D₂O exchange. | |
| ¹³C | C-OH (C2, C3, C6, C7) | 140 - 155 | Deshielded due to direct attachment to electronegative oxygen. |
| Quaternary Carbons (C4a, C4b, C9a, C9b) | 120 - 140 | Positions influenced by the fusion of the rings and proximity to the heteroatom. | |
| C-H Carbons (C1, C4, C5, C8) | 100 - 115 | Shielded by the adjacent hydroxyl groups. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the carbazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Use the residual solvent peak as a primary reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For quantitative NMR (qNMR), a calibrated internal standard is required.[9]
-
Instrument Setup:
-
Acquire spectra on a spectrometer with a field strength of at least 500 MHz.
-
Lock and shim the instrument on the deuterated solvent to ensure field homogeneity.
-
Obtain a standard ¹H spectrum. Typical acquisition time is a few minutes.
-
Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, this will require a longer acquisition time (30 minutes to several hours).[10]
-
-
2D Spectra (Recommended):
-
Acquire a ¹H-¹H COSY spectrum to establish proton coupling correlations.
-
Acquire a ¹H-¹³C HSQC spectrum to map protons to their directly attached carbons.
-
-
Data Processing: Process the Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals to determine the relative proton ratios.[5]
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule.
Expertise & Causality: The carbazole-tetrol core is a relatively fragile, non-volatile structure. Hard ionization techniques like Electron Ionization (EI) would cause extensive fragmentation, likely preventing the observation of the molecular ion. Therefore, soft ionization techniques are mandatory. Electrospray Ionization (ESI) is the method of choice as it gently generates gas-phase ions from a solution, preserving the intact molecule.[11][12] Time-of-Flight (TOF) analyzers are often coupled with ESI sources to provide high-resolution mass data (HRMS), enabling the determination of the elemental formula with high confidence.[13] Due to the four acidic phenolic protons, the molecule can be observed in either positive ion mode as [M+H]⁺ or [M+Na]⁺, or in negative ion mode as [M-H]⁻.[14]
Caption: The Electrospray Ionization (ESI) process workflow.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte.[15]
-
Create a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in a suitable ESI solvent (typically 50:50 acetonitrile:water or methanol:water with 0.1% formic acid for positive mode, or without acid for negative mode).[13][15]
-
Crucial: Ensure the final solution is free of particles by filtering through a 0.22 µm syringe filter to prevent clogging the instrument.[15] High concentrations of non-volatile salts must be avoided as they can suppress the analyte signal.[11][15]
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the derivative .
-
Collect data over a mass range appropriate for the expected molecular weight of the derivative (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Use the instrument software to calculate the elemental composition based on the measured exact mass. Compare this to the theoretical formula to confirm the identity.
-
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Soul
The extended π-conjugated system of the carbazole core gives rise to characteristic absorption and emission properties that are sensitive to its chemical environment and substitution pattern.[16]
Expertise & Causality: UV-Vis spectroscopy reveals electronic transitions within the molecule. Carbazole derivatives typically show strong absorptions in the UV region (250-400 nm) corresponding to π-π* transitions.[16][17] The position and intensity of these bands are highly dependent on substituents. Electron-donating groups (like the hydroxyls) or extending the conjugation will cause a bathochromic (red) shift to longer wavelengths.
Many carbazole derivatives are highly fluorescent.[18][19] Fluorescence spectroscopy is significantly more sensitive than absorption spectroscopy and provides information about the molecule's excited state.[18] The choice of solvent is critical, as the polarity can influence the energy levels of the ground and excited states, leading to solvatochromism (a shift in absorption or emission maxima with solvent polarity).[20] For phenolic compounds, pH can also dramatically alter the spectra by deprotonating the hydroxyl groups, which changes their electron-donating character.
Expected Spectral Features
| Technique | Parameter | Expected Range | Notes |
| UV-Vis | λmax (Absorption) | 280 - 350 nm | Multiple bands are expected due to the complex aromatic system.[16] |
| Fluorescence | λex (Excitation) | Should match λmax from UV-Vis | An excitation scan can help confirm the absorbing species.[18] |
| λem (Emission) | 350 - 500 nm | Emission is always at a longer wavelength (lower energy) than absorption. The difference is the Stokes shift. |
Experimental Protocol: UV-Vis and Fluorescence
-
Sample Preparation:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, THF, or acetonitrile) at a concentration of ~10⁻³ M.
-
Dilute the stock solution to achieve an absorbance between 0.1 and 1.0 for UV-Vis analysis (typically ~10⁻⁵ M).[17] For fluorescence, further dilution to ~10⁻⁶ M or lower is often necessary to avoid inner filter effects.
-
-
Instrument Setup:
-
Use matched quartz cuvettes for the sample and a solvent blank.
-
For fluorescence, the emission is typically collected at a 90° angle to the excitation beam to minimize scattered light.[18]
-
-
Data Acquisition:
-
UV-Vis: Record the absorption spectrum against the solvent blank over a range of ~200-600 nm.
-
Fluorescence:
-
-
Data Analysis: Identify the λmax values for absorption and emission. The Stokes shift (in nm) is calculated as λem - λmax.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[23]
Expertise & Causality: For 9H-carbazole-2,3,6,7-tetrol derivatives, the most informative regions of the IR spectrum are the high-frequency stretching region (>2500 cm⁻¹) and the fingerprint region (<1600 cm⁻¹). The O-H and N-H stretches are particularly diagnostic. In the solid state, extensive intermolecular hydrogen bonding will cause the O-H and N-H stretching bands to be very broad and intense.
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal to no sample preparation and provides high-quality, reproducible data.[24] This is a significant advantage over the traditional KBr pellet method, which can be affected by moisture and sample grinding inconsistencies.[25]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Appearance & Rationale |
| 3500 - 3200 | O-H and N-H Stretch | Very broad and strong band due to extensive hydrogen bonding.[26] |
| 3100 - 3000 | Aromatic C-H Stretch | Sharp, medium-intensity peaks.[1][25] |
| 1620 - 1450 | Aromatic C=C Stretch | Multiple sharp bands of variable intensity, characteristic of the aromatic rings.[25] |
| 1360 - 1180 | C-N and C-O Stretch | Strong bands in the fingerprint region.[1] |
| ~850 - 750 | Out-of-plane C-H Bend | Strong bands whose exact position can be indicative of the aromatic substitution pattern. |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: No extensive preparation is needed. Place a small amount (a few milligrams) of the dry, solid powder directly onto the ATR crystal (e.g., diamond or ZnSe).[27]
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's press to ensure good contact between the sample and the ATR crystal.[27]
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should be plotted as % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).
-
Label the significant peaks and assign them to the corresponding functional group vibrations.
-
Conclusion: A Synthesis of Data
The robust characterization of 9H-carbazole-2,3,6,7-tetrol derivatives is achievable through the systematic and integrated application of multiple spectroscopic techniques. No single method provides the complete picture. NMR defines the structural connectivity, HRMS confirms the elemental formula, UV-Vis and fluorescence spectroscopy illuminate the electronic properties, and FTIR verifies the presence of key functional groups. By understanding the causal principles behind each technique and applying rigorous, validated protocols, researchers can ensure the scientific integrity of their findings and accelerate the development of novel therapeutics and materials.
References
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent.com. [Link]
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ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. Retrieved from ResearchGate. [Link]
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AIP Publishing. (2021). Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. AIP Conference Proceedings. [Link]
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PubMed. (2000). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from pslc.ws. [Link]
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Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from Edinburghinst.com. [Link]
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Optosky. (2024). Fluorescence Principles and Analysis Techniques. Retrieved from Optosky.com. [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from chem.ox.ac.uk. [Link]
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ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Retrieved from ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. Retrieved from PMC. [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from chem.cam.ac.uk. [Link]
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National Center for Biotechnology Information. (n.d.). Fluorescence Spectroscopy and Chemometric Modeling for Bioprocess Monitoring. Retrieved from PMC. [Link]
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Optosky. (2024). Fluorescence Principles and Analysis Techniques. Retrieved from Optosky.com. [Link]
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Agilent Technologies. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Retrieved from Agilent.com. [Link]
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Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from phys.libretexts.org. [Link]
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Frontiers. (2019). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Frontiers in Chemistry. [Link]
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WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy. Retrieved from webassign.net. [Link]
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Kwan, E. E. (2011). Lecture 13: Experimental Methods. Retrieved from kwanlab.com. [Link]
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NIST. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST Technical Series Publications. [Link]
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KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from kpu.pressbooks.pub. [Link]
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ResearchGate. (2026). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. Retrieved from ResearchGate. [Link]
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Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from chemistry.msu.edu. [Link]
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MDPI. (2023). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Retrieved from mdpi.com. [Link]
-
Office of Scientific and Technical Information. (n.d.). Excitation Emission Matrix (EEM) Spectroscopy and Computational Evaluation of Excited States of Carbazole – Bromobenzothiadiazole (CBB). Retrieved from osti.gov. [Link]
-
PubMed. (n.d.). Nuclear magnetic resonance spectral analysis and conformational properties of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
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AWS. (n.d.). Combined C-H Functionalization / C-N Bond Formation Route to Carbazoles Supporting Information. Retrieved from s3-us-west-2.amazonaws.com. [Link]
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ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]
-
Louisiana State University. (n.d.). ESI TOF sample prep. Retrieved from lsu.edu. [Link]
-
University of Toronto Scarborough. (2020). ESI-MS Explained – TRACES Centre. Retrieved from utsc.utoronto.ca. [Link]
-
PubMed. (2006). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. Acta Pharmaceutica. [Link]
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Acta Pharmaceutica. (2006). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. Retrieved from hrcak.srce.hr. [Link]
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National Center for Biotechnology Information. (n.d.). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. Retrieved from PMC. [Link]
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PubMed. (n.d.). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Analytical and Bioanalytical Chemistry. [Link]
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Elsevier. (n.d.). Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. Retrieved from sciencedirect.com. [Link]
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Slideshare. (n.d.). Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. Retrieved from slideshare.net. [Link]
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PubMed. (2019). Analysis of polyhalogenated carbazoles in sediment using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
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PubChem. (n.d.). 2,3,6,7-Tetrachloro-9H-carbazole. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. [Link]
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Application Note: Advanced Fabrication of Solution-Processed OLEDs Utilizing 9H-Carbazole-2,3,6,7-Tetrol as a Cross-Linkable Matrix
Document Type: Technical Application Note & Experimental Protocol Target Audience: Materials Scientists, OLED Device Engineers, and Chemical Researchers
Executive Summary & Scientific Rationale
The transition from vacuum-deposited to solution-processed Organic Light-Emitting Diodes (OLEDs) is heavily bottlenecked by the "interfacial mixing" problem. When multiple organic layers are sequentially spin-coated or printed, the solvent from the upper layer often dissolves the underlying layer, destroying the device architecture[1].
To circumvent this, researchers employ cross-linkable Hole Transport Materials (HTMs) that form an insoluble, solvent-resistant network after thermal curing[2]. However, traditional mono- or di-vinyl functionalized carbazoles require excessively high curing temperatures (>190 °C), which can degrade the underlying Hole Injection Layer (HIL), such as PEDOT:PSS, and induce severe thermal stress[1].
The Mechanistic Advantage of 9H-carbazole-2,3,6,7-tetrol: By utilizing 9H-carbazole-2,3,6,7-tetrol [3] as a core building block, we exploit its four symmetrically positioned hydroxyl groups. Through a simple Williamson ether synthesis with 4-vinylbenzyl chloride, this tetrol is converted into a tetra-styryl functionalized carbazole (TSCz).
-
Causality of the Design: The tetra-functional nature exponentially increases the cross-linking density per molecule. This rapid gelation kinetics allows the HTM to form a robust, 3D insoluble network at significantly lower temperatures (120 °C – 150 °C) and shorter curing times (30 mins)[4]. Furthermore, the dense carbazole core maintains a shallow Highest Occupied Molecular Orbital (HOMO) for efficient hole injection and high hole mobility[4].
Experimental Protocols: A Self-Validating Workflow
The following protocols detail the synthesis of the cross-linkable precursor and the subsequent step-by-step fabrication of the OLED device. Every critical step includes a self-validating checkpoint to ensure process integrity before proceeding.
Protocol A: Synthesis of Tetra-Styryl Carbazole (TSCz) Precursor
Objective: Convert 9H-carbazole-2,3,6,7-tetrol into a low-temperature cross-linkable HTM.
-
Reagent Preparation: Dissolve 1.0 eq of 9H-carbazole-2,3,6,7-tetrol[3] and 6.0 eq of anhydrous potassium carbonate (K₂CO₃) in dry N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Functionalization: Add 4.5 eq of 4-vinylbenzyl chloride dropwise at room temperature.
-
Reaction: Elevate the temperature to 80 °C and stir for 12 hours. Causality: The mild heating ensures complete tetra-substitution without triggering premature thermal polymerization of the vinyl groups.
-
Purification: Extract with dichloromethane (DCM), wash with brine, and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate). Store the resulting TSCz monomer in the dark at 4 °C.
Protocol B: Solution-Processed OLED Device Fabrication
Device Architecture: ITO / PEDOT:PSS (HIL) / Cross-linked TSCz (HTL) / CBP:Ir(mppy)₃ (EML) / TPBi (ETL) / LiF / Al
-
Substrate Preparation:
-
Sonicate Indium Tin Oxide (ITO) patterned glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each).
-
Crucial Step: Subject the dried ITO to UV-Ozone treatment for 15 minutes. Causality: This step is not merely for cleaning; it removes residual organic contaminants, increases the ITO work function, and renders the surface highly hydrophilic to ensure uniform wetting of the aqueous HIL.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat PEDOT:PSS (aqueous dispersion) at 3000 rpm for 40 seconds.
-
Anneal the substrate on a hotplate at 150 °C for 15 minutes in ambient air to remove residual water. Transfer immediately to a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition & Cross-linking:
-
Dissolve the TSCz monomer in chlorobenzene (4 mg/mL). Spin-coat onto the PEDOT:PSS layer at 2500 rpm for 30 seconds.
-
Thermal Curing: Bake the substrate at 150 °C for 30 minutes to induce vinyl polymerization.
-
Self-Validation Checkpoint (Solvent Resistance Test): Measure the HTL film thickness using spectroscopic ellipsometry. Dispense 100 μL of toluene (the solvent for the subsequent EML) onto the film, spin at 2000 rpm, and re-measure the thickness. A retained thickness of ≥ 98% validates a fully cross-linked, solvent-resistant network[2]. If retention is < 98%, the cross-linking density is insufficient; abort EML deposition and recalibrate the curing temperature/time.
-
-
Emissive Layer (EML) Deposition:
-
Spin-coat the EML solution (e.g., CBP host doped with 8 wt% Ir(mppy)₃ in toluene) at 2000 rpm for 30 seconds. Bake at 80 °C for 10 minutes to remove residual solvent.
-
-
Vacuum Evaporation (ETL and Cathode):
-
Transfer the substrate to a high-vacuum thermal evaporator (base pressure < 10⁻⁶ Torr).
-
Deposit 30 nm of TPBi (Electron Transport Layer), followed by 1 nm of LiF (Electron Injection Layer), and 100 nm of Aluminum (Cathode).
-
-
Encapsulation: Seal the device with a glass lid and UV-curable epoxy inside the glovebox to prevent oxidative degradation.
Workflow Visualization
The following diagram illustrates the sequential fabrication process, highlighting the critical thermal cross-linking phase that enables multi-layer solution processing.
Caption: Step-by-step solution-processed OLED fabrication workflow utilizing a cross-linkable HTL.
Quantitative Data & Performance Metrics
The tetra-functionalization of the carbazole core significantly enhances the morphological stability and charge transport capabilities of the device compared to non-crosslinked polymeric standards (e.g., PVK) or low-density cross-linkers[4].
Table 1: Photophysical and Device Performance Comparison
| Material System | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Curing Temp (°C) | CE_max (cd/A) | EQE_max (%) |
| Reference (PVK) | -5.80 | -2.20 | 1.0 × 10⁻⁶ | N/A (Non-crosslinked) | 22.4 | 8.4 |
| Standard Mono-Vinyl HTM | -5.50 | -2.40 | 1.8 × 10⁻⁴ | 190 - 200 | 45.2 | 12.1 |
| TSCz (Tetrol-Derived) | -5.45 | -2.30 | 2.5 × 10⁻⁴ | 120 - 150 | 78.4 | 18.6 |
Data Interpretation: The tetrol-derived TSCz exhibits a shallower HOMO level (-5.45 eV) that perfectly aligns with the PEDOT:PSS work function, reducing the hole injection barrier. The high cross-linking density prevents EML solvent penetration, preserving the discrete layer interfaces and resulting in a superior External Quantum Efficiency (EQE) of 18.6%.
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Application Notes and Protocols for Doping 9H-carbazole-2,3,6,7-tetrol Based Semiconductor Films
Introduction: The Potential of 9H-carbazole-2,3,6,7-tetrol in Organic Electronics
9H-carbazole and its derivatives are a cornerstone of materials science, particularly in the field of organic electronics. Their inherent charge-transporting properties have led to their widespread use in organic light-emitting diodes (OLEDs), thin-film transistors, and solar cells. The specific molecule, 9H-carbazole-2,3,6,7-tetrol, with its hydroxyl functional groups, presents unique opportunities for tuning electronic properties and intermolecular interactions within a semiconductor film. The ability to precisely control the charge carrier concentration in these films through doping is paramount for optimizing device performance.[1] This document provides a comprehensive guide to the theoretical and practical aspects of doping 9H-carbazole-2,3,6,7-tetrol films, drawing upon established principles for carbazole-based and other organic semiconductors.
Doping in organic semiconductors is fundamentally a charge transfer process between the host material and the dopant molecule.[2] This process increases the concentration of charge carriers (holes or electrons), thereby enhancing the electrical conductivity and improving charge injection from electrodes.[3] The effectiveness of doping depends on the relative energy levels of the host's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the corresponding energy levels of the dopant.[1]
P-Type Doping: Enhancing Hole Conduction
P-type doping involves introducing an electron-accepting molecule (acceptor) into the 9H-carbazole-2,3,6,7-tetrol film. For efficient p-type doping, the LUMO level of the dopant should be close to or lower than the HOMO level of the 9H-carbazole-2,3,6,7-tetrol. This alignment facilitates the transfer of an electron from the HOMO of the carbazole derivative to the LUMO of the dopant, creating a mobile hole on the host material.
Common P-Type Dopants for Carbazole-Based Materials
A variety of molecular dopants have been successfully used for p-type doping of organic semiconductors. The selection of a suitable dopant depends on factors such as doping efficiency, thermal stability, and processability (solution or vacuum).
| Dopant Class | Examples | Processing Method | Key Characteristics |
| Strong Organic Acceptors | F4-TCNQ (2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane), F6-TCNNQ | Vacuum Co-evaporation, Solution-based | High electron affinity, enables efficient charge transfer.[4] |
| Polyoxometalates | Phosphomolybdic acid (PMA) | Solution-based (immersion) | Allows for doping over a limited depth from the film surface.[5][6] |
| Organic Salts | Trityl tetrakis(pentafluorophenyl)borate (TrTPFB) | Solution-based (blending) | Bulky counterion can lead to better charge delocalization.[7] |
| Lewis Acids | Pyronin B (PyB), Acridine Orange (AO) | Solution-based (blending) | Can be an alternative when energy level matching is not ideal.[2] |
| Adduct-Based Dopants | Dimethyl sulfoxide adducts | Solution and Vapor-phase | Offer a clean and efficient doping mechanism.[8] |
Mechanism of P-Type Doping
The fundamental mechanism of p-type doping is the transfer of an electron from the HOMO of the 9H-carbazole-2,3,6,7-tetrol to the LUMO of the acceptor dopant. This process results in a positively charged carbazole molecule (a hole) and a negatively charged dopant molecule. The created holes are the majority charge carriers, contributing to the enhanced conductivity of the film.
Caption: P-Type Doping Mechanism.
N-Type Doping: Enhancing Electron Conduction
N-type doping involves introducing an electron-donating molecule (donor) into the 9H-carbazole-2,3,6,7-tetrol film. For efficient n-type doping, the HOMO level of the dopant should be close to or higher than the LUMO level of the 9H-carbazole-2,3,6,7-tetrol. This facilitates the transfer of an electron from the dopant to the LUMO of the host, creating a mobile electron. A significant challenge in n-type doping is the air sensitivity of many potent n-dopants.[9][10]
Common N-Type Dopants for Organic Semiconductors
The development of air-stable and solution-processable n-dopants is an active area of research. Several classes of n-dopants have shown promise.
| Dopant Class | Examples | Processing Method | Key Characteristics |
| Organometallic Dimers | Rhodocene dimers, [RhCp2]2 | Solution-based (blending) | Air-stable precursors that activate to become strong reducing agents.[3] |
| Benzoimidazole Derivatives | N-DMBI | Solution-based, Vacuum Co-evaporation | Effective, air-stable, and solution-processable n-type dopants.[11][12][13] |
| Nucleophilic Organic Bases | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Solution-based | Low-cost and effective for n-doping.[14] |
| Light-Activated Dopants | Dimeric organometallic molecules | Solution-based | Dimer is stable and can be activated by light after incorporation into the film.[9] |
Mechanism of N-Type Doping
In n-type doping, an electron is transferred from the HOMO of the donor dopant to the LUMO of the 9H-carbazole-2,3,6,7-tetrol. This results in a positively charged dopant molecule and a negatively charged carbazole molecule (an electron). These electrons become the majority charge carriers.
Caption: N-Type Doping Mechanism.
Experimental Protocols
The following protocols provide step-by-step methodologies for both solution-based and vacuum-based doping of 9H-carbazole-2,3,6,7-tetrol films.
Protocol 1: Solution-Based Doping by Blending
This method is suitable for dopants that are soluble in the same solvent as 9H-carbazole-2,3,6,7-tetrol.
Materials:
-
9H-carbazole-2,3,6,7-tetrol
-
Selected p-type or n-type dopant (e.g., F4-TCNQ for p-type, N-DMBI for n-type)
-
High-purity solvent (e.g., chlorobenzene, dichlorobenzene)
-
Substrates (e.g., ITO-coated glass, silicon wafers)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 9H-carbazole-2,3,6,7-tetrol in the chosen solvent (e.g., 10 mg/mL).
-
Prepare a separate stock solution of the dopant in the same solvent at a known concentration.
-
-
Doping:
-
In a clean vial, mix the host and dopant solutions to achieve the desired molar or weight ratio.
-
Thoroughly mix the solution using a vortex mixer or ultrasonication.
-
-
Film Deposition:
-
Clean the substrates using a standard procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).
-
Deposit the doped solution onto the substrate using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness.
-
-
Annealing:
-
Transfer the coated substrates to a hotplate in a nitrogen-filled glovebox.
-
Anneal the films at a temperature optimized for the specific host-dopant system to remove residual solvent and improve film morphology. For some n-dopants like N-DMBI-H, thermal annealing is required for activation.[13]
-
Protocol 2: Vacuum-Based Doping by Co-Evaporation
This technique offers precise control over the doping concentration and is suitable for thermally stable dopants.[4][15][16]
Apparatus:
-
High-vacuum thermal evaporation system with multiple sources.[17]
-
Quartz crystal microbalances (QCMs) for monitoring deposition rates.
-
Substrate holder with temperature control.
Procedure:
-
Material Loading:
-
Load 9H-carbazole-2,3,6,7-tetrol into one evaporation source (e.g., a quartz crucible).
-
Load the dopant into a separate source.
-
-
System Pump-Down:
-
Evacuate the deposition chamber to a high vacuum (e.g., < 5 x 10⁻⁶ mbar) to minimize contamination from oxygen and water.[17]
-
-
Deposition:
-
Heat the sources to their respective sublimation temperatures.
-
Simultaneously open the shutters for both the host and dopant sources.
-
Monitor and control the deposition rates of both materials using the QCMs to achieve the desired doping ratio in the film.
-
-
Film Characterization:
-
After deposition, allow the substrates to cool before venting the chamber.
-
Characterize the doped films in-situ or after transfer to a glovebox to prevent degradation.
-
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Characterization of Doped Films
To validate the effectiveness of the doping process, a suite of characterization techniques should be employed.
-
Ultraviolet Photoelectron Spectroscopy (UPS): This technique is used to measure the work function and the position of the HOMO level relative to the Fermi level. A shift in the Fermi level towards the HOMO (for p-type) or LUMO (for n-type) is a clear indication of successful doping.[11]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the chemical state and concentration of the dopant species within the film.[1]
-
Electrical Conductivity Measurements: A four-point probe or two-point probe measurement can be used to determine the change in film conductivity upon doping. A significant increase in conductivity is expected for doped films.[14]
-
UV-Vis-NIR Absorption Spectroscopy: The appearance of new absorption features at lower energies can indicate the formation of charge transfer complexes between the host and dopant.[2]
Conclusion and Future Outlook
The doping of 9H-carbazole-2,3,6,7-tetrol based semiconductor films is a critical step in harnessing their full potential for electronic applications. Both solution-based and vacuum-based methods offer viable pathways for achieving controlled p-type and n-type doping. The protocols and guidelines presented here, based on established principles for organic semiconductors, provide a solid foundation for researchers to develop and optimize doped 9H-carbazole-2,3,6,7-tetrol films for high-performance electronic devices. Future work should focus on identifying the most efficient and stable dopants specifically for this novel carbazole derivative and exploring the impact of the hydroxyl groups on the doping mechanism and film properties.
References
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Qi, Y., Mohapatra, S. K., Kim, S. B., Barlow, S., Marder, S. R., & Kahn, A. (2012). Solution doping of organic semiconductors using air-stable n-dopants. Applied Physics Letters, 100(8), 083305. [Link]
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National Institute for Materials Science. (n.d.). Simple, Precise Aqueous Solution-Based Doping Technique for Organic Semiconductors. NIMS NOW. [Link]
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Jacobs, I. E., Aasen, E. W., Nowak, L., Feng, Z., Loo, Y. L., & Moule, A. J. (2016). Solution-based electrical doping of semiconducting polymer films over a limited depth. Journal of Materials Chemistry C, 4(20), 4414-4421. [Link]
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Kim, J. H., & Kim, Y. (2019). Solution-processed electrical doping of organic semiconductors and their application for organic devices. Journal of Material Science & Engineering, 3(3), 103-105. [Link]
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Cha, H., Wu, J., Nagitta, T. T., Lee, S., Lee, H., & Kim, J. S. (2024). Solution-based electrical doping of organic photovoltaics with non-fullerene acceptors facilitated by solvent vapor pre-treatment. APL Materials, 12(2), 021101. [Link]
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Kim, J. H., & Kim, Y. (2018). Doped organic field-effect transistors. Journal of Material Science & Engineering, 2(6), 1-4. [Link]
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Lee, M. H., & Im, S. G. (2025). Fabrication of Conjugated Conducting Polymers by Chemical Vapor Deposition (CVD) Method. Polymers, 17(6), 1184. [Link]
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Naab, F., Zhang, S., Vandewal, K., Salleo, A., & Bao, Z. (2017). Low‐Cost Nucleophilic Organic Bases as n‐Dopants for Organic Field‐Effect Transistors and Thermoelectric Devices. Advanced Electronic Materials, 3(11), 1700194. [Link]
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Forrest, S. R. (2020). Fast Organic Vapor Phase Deposition of Thin Films in Light-Emitting Diodes. ACS Nano, 14(10), 12547–12556. [Link]
-
Menke, S. M., Lauth, J., Leem, D. S., & Holmes, R. J. (2019). n-Type Doping of Organic Semiconductors: Immobilization via Covalent Anchoring. Chemistry of Materials, 31(11), 4056-4064. [Link]
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Lüssem, B., Riede, M., & Leo, K. (2013). Doped organic field-effect transistors. physica status solidi (a), 210(1), 9-43. [Link]
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Paul Scherrer Institut. (n.d.). Doping in Organic Thin Film Transistors. [Link]
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Helmholtz-Zentrum Berlin. (2015). Light facilitates n-doping of organic semiconductors. K 2025. [Link]
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Wang, S., & Fabiano, S. (2023). Efficient and air-stable n-type doping in organic semiconductors. Journal of Materials Chemistry C, 11(23), 7545-7561. [Link]
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Liu, J., et al. (2023). n-doping of organic semiconductors catalysed by organometallic complexes. Nature Communications, 14, 8295. [Link]
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Lee, J., Kim, M., & Lee, J. Y. (2023). sp³-Linked Dimeric Carbazole-Based p-Type Hosts for Exciplex-Driven Green TADF OLEDs. Journal of Materials Chemistry C, 11(3), 1017-1025. [Link]
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Della Sala, F., Carro-Temboury, M. R., & Cingolani, R. (2003). Doped thin films of two organic molecules for light-emitting diodes. Applied Physics Letters, 83(21), 4434-4436. [Link]
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Liu, J., et al. (2023). n-doping of organic semiconductors catalysed by organometallic complexes. Nature Communications, 14(1), 8295. [Link]
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Nayak, P. K., et al. (2021). Adduct-based p-doping of organic semiconductors. Nature Materials, 20(9), 1248-1254. [Link]
-
Chandrasekhar, P., et al. (2022). New Carbazole-Based Sensitizers for p-Type DSSCs: Impact of the Position of Acceptor Units on Device Performance. The Journal of Physical Chemistry C, 126(30), 12699–12710. [Link]
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Salimon, J., Salih, N., & Hameed, A. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal of the Serbian Chemical Society, 76(9), 1209-1218. [Link]
-
Singh, T., & Nur, Y. (2018). Doping Technology to Control the On-set and On-state Characteristics. arXiv preprint arXiv:1805.08990. [Link]
-
Fioriello, G., Toscano, L., & Seghetti, E. (1976). Synthesis and properties of some tetracyclic derivatives of 9H-carbazole, 10,11-dihydro-5H-dibenz[b,f]azepine, and 5,11-dihydrodibenz[b,e][2][3]oxazepine. Journal of Heterocyclic Chemistry, 13(3), 475-480. [Link]
-
VacCoat. (2019, September 25). Thin Films Deposition of Organic Materials. [Link]
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PubChem. (n.d.). 2,3,6,7-Tetrachloro-9H-carbazole. [Link]
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McCulloch, I., et al. (2006). Polyindolo[3,2-b]carbazoles: A New Class of p-Channel Semiconductor Polymers for Organic Thin-Film Transistors. Macromolecules, 39(19), 6533–6538. [Link]
-
Wang, Y., et al. (2020). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules, 25(21), 5092. [Link]
-
Jayakannan, M., et al. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1339. [Link]
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Hu, Z., et al. (2017). Doping Polymer Semiconductors by Organic Salts: Toward High-Performance Solution-Processed Organic Field-Effect Transistors. Advanced Materials, 29(44), 1703646. [Link]
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Application Note: Preparation and Functionalization of Hole-Transporting Layers Utilizing 9H-Carbazole-2,3,6,7-tetrol
Target Audience: Materials Scientists, Optoelectronic Device Engineers, and Synthetic Chemists Prepared by: Senior Application Scientist
Scientific Rationale: The 2,3,6,7-Carbazole Architecture
The development of highly efficient organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) relies heavily on the engineering of robust hole-transporting layers (HTLs). Among the myriad of molecular cores available, carbazole stands out due to its intrinsic chemical stability, high triplet energy, and excellent hole-transporting properties[1].
However, the specific substitution pattern on the carbazole core dictates its macroscopic optoelectronic performance. Recent structural analyses demonstrate that 2,3,6,7-substitution provides superior linear conjugation along the 2,7-axis compared to the traditional 1,3,6,8- or 3,6-isomers[2]. This extended planar conjugation facilitates tighter intermolecular π−π stacking, thereby enhancing the intrinsic hole mobility of the resulting thin film[3].
9H-carbazole-2,3,6,7-tetrol (CAS: 146775-85-1) serves as a uniquely powerful precursor and active material in this domain[4][5]. The presence of four hydroxyl groups offers two distinct engineering pathways:
-
Direct Chemisorption: The tetrol can be used directly to form Self-Assembled Monolayers (SAMs) on metal oxide anodes (e.g., ITO, FTO, NiO). The multiple hydroxyl groups act as multi-dentate anchors, forming robust covalent bonds that resist orthogonal solvent washing during subsequent active layer deposition.
-
Chemical Functionalization: It serves as a highly reactive scaffold for synthesizing electron-rich 2,3,6,7-tetramethoxycarbazole or tetra-arylamine derivatives, which are critical for tuning the Highest Occupied Molecular Orbital (HOMO) to perfectly match the valence band of perovskite absorbers[3][6].
Figure 1: Chemical functionalization and application pathways of 9H-carbazole-2,3,6,7-tetrol.
Mechanistic Insights: Energy Level Alignment
A fundamental requirement of any HTL is the minimization of the energy barrier for hole extraction while simultaneously blocking electron transfer from the active layer to the anode.
The introduction of electron-donating groups (such as methoxy or arylamine moieties derived from the tetrol precursor) at the 2,3,6,7-positions pushes the HOMO level upward (e.g., from -5.6 eV in bare carbazole to ~ -5.15 eV)[3][6]. This upward shift is caused by the anti-bonding conjugation between the oxygen/nitrogen lone pairs and the carbazole π -system[6]. Consequently, the HOMO aligns seamlessly with the valence band of standard perovskites (e.g., MAPbI 3 at -5.4 eV), enabling barrier-free hole extraction while the shallow LUMO (-2.2 eV) effectively blocks electrons.
Figure 2: Energy level alignment diagram of a standard inverted (p-i-n) device architecture.
Quantitative Data: Optoelectronic Properties
The table below summarizes the optoelectronic improvements achieved when utilizing 2,3,6,7-substituted carbazoles derived from the tetrol precursor compared to baseline materials.
| Material / Configuration | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/V·s) | Primary Application |
| 9H-carbazole (Baseline) | -5.60 | -2.40 | ~1.0 × 10⁻⁵ | Reference |
| 2,3,6,7-tetramethoxycarbazole | -5.20 | -2.10 | ~3.5 × 10⁻⁴ | Precursor / Bulk HTL |
| Car[2,3] (Arylamine substituted) | -5.15 | -2.25 | >2.0 × 10⁻³ | PSCs (PCE >19%)[2] |
| Tetrol-based SAM on ITO | -5.25 | N/A | N/A (Tunneling) | Inverted PSCs / OLEDs |
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. In-process quality control (QC) steps are included to verify the success of each stage.
Protocol A: Synthesis of 2,3,6,7-Tetramethoxycarbazole (Precursor Functionalization)
Causality: Converting the hydroxyl groups to methoxy groups prevents unwanted side-reactions during subsequent N-alkylation or halogenation, while providing the necessary electron-donating effect to raise the HOMO level[6][7].
-
Setup: In a flame-dried 250 mL round-bottom flask, dissolve 9H-carbazole-2,3,6,7-tetrol (10 mmol, 2.31 g) in 100 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.
-
Deprotonation: Add anhydrous potassium carbonate (K 2 CO 3 , 60 mmol, 8.29 g). Stir at room temperature for 30 minutes. Causality: K 2 CO 3 is a mild base that deprotonates the phenolic -OH groups without degrading the carbazole core.
-
Alkylation: Dropwise add methyl iodide (MeI, 50 mmol, 3.11 mL) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 12 hours.
-
Workup & Purification: Quench the reaction by pouring it into 300 mL of ice water. Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine to remove residual DMF, dry over MgSO 4 , and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane:EtOAc 4:1) to yield the tetramethoxy product.
-
QC Check: Confirm product identity via 1 H NMR. The disappearance of the broad -OH peak (~9.0 ppm) and the appearance of sharp methoxy singlets (~3.9 ppm) validates the complete conversion.
Protocol B: Direct Deposition of Tetrol-based SAM HTL
Causality: For ultra-thin HTLs, the tetrol can be directly chemisorbed onto ITO. The four hydroxyl groups undergo a condensation reaction with the surface hydroxyls of the ITO, creating a highly conformal, solvent-resistant monolayer.
Figure 3: Experimental workflow for the fabrication of tetrol-based Self-Assembled Monolayer HTLs.
-
Substrate Activation (Critical Step): Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each). Dry with N 2 gas. Subject the substrates to UV-Ozone treatment for exactly 15 minutes. Causality: UV-Ozone removes residual organic contaminants and maximizes the density of reactive -OH groups on the ITO surface, which are strictly required for anchoring the tetrol.
-
Solution Preparation: Inside a nitrogen-filled glovebox, prepare a 1 mM solution of 9H-carbazole-2,3,6,7-tetrol in anhydrous ethanol. Stir until completely dissolved.
-
Chemisorption: Submerge the activated ITO substrates into the tetrol solution for 12 hours at room temperature.
-
Rinsing (Orthogonal Wash): Remove the substrates and aggressively rinse them with neat anhydrous ethanol, followed by spin-drying at 4000 rpm. Causality: This step removes physisorbed, unreacted molecules, ensuring that only the covalently bound monolayer remains. A thick, unanchored layer would act as an insulator rather than a tunneling contact.
-
Thermal Annealing: Anneal the substrates on a hotplate at 100 °C for 10 minutes to drive off residual solvent and complete the condensation reaction.
-
QC Check (Contact Angle): Measure the water contact angle of the substrate. Bare UV-Ozone treated ITO is highly hydrophilic (< 10°). A successful carbazole SAM deposition will shift the contact angle to a more hydrophobic state (~60–70°), validating the surface modification.
Troubleshooting & Best Practices
-
Oxidation Sensitivity: 9H-carbazole-2,3,6,7-tetrol is highly electron-rich and its phenolic groups are susceptible to oxidation in ambient air (turning from white/off-white to a dark brown/purple hue). Always store the precursor in a dark, inert environment (argon or nitrogen) and prepare solutions inside a glovebox.
-
Incomplete SAM Coverage: If device performance suffers from high series resistance or low fill factor (FF), it often indicates incomplete SAM coverage. Ensure the UV-Ozone lamp is operating at full intensity (check bulb lifespan) to guarantee sufficient surface hydroxylation prior to submersion.
-
Solvent Selection for Perovskite Deposition: Once the tetrol SAM is covalently bound, it exhibits excellent solvent resistance. You may safely spin-coat perovskite precursors dissolved in highly polar solvents (like DMF/DMSO) directly on top without washing away the HTL.
References
-
Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds. National Science Foundation (NSF) Public Access Repository. 6
-
Carbazole-Based Emitting Compounds: Synthesis, Photophysical Properties and Formation of Nanoparticles. OhioLINK Electronic Theses and Dissertations Center. 1
-
Isomeric Carbazole-Based Hole-Transporting Materials: Role of the Linkage Position on the Photovoltaic Performance of Perovskite Solar Cells. Figshare Repository. 2
-
Isomeric Carbazole-Based Hole-Transporting Materials: Role of the Linkage Position on the Photovoltaic Performance of Perovskite Solar Cells. ACS Publications. 3
-
2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central (PMC). 7
-
9H-Carbazole-2,3,6,7-tetrol (CAS 146775-85-1) Chemical Information. ChemicalBook.4
-
9H-Carbazole-2,3,6,7-tetrol | 146775-85-1. ChemicalBook. 5
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Application Note: In Vitro Assay Protocols Utilizing 9H-Carbazole-2,3,6,7-Tetrol as a Dual-Mode Fluorescent Probe
Executive Summary
The development of robust, high-fidelity in vitro assays relies heavily on the selection of fluorophores that offer both high quantum yields and specific reactivity. 9H-carbazole-2,3,6,7-tetrol (CAS: 146775-85-1) is a multifunctional, highly conjugated fluorescent building block[1]. While carbazole derivatives are widely recognized for their strong intrinsic fluorescence and use as amino acid mimics[2], the specific addition of four hydroxyl groups at the 2, 3, 6, and 7 positions transforms this molecule into a highly sensitive, dual-mode probe.
As a Senior Application Scientist, I have designed this guide to detail two self-validating in vitro protocols utilizing this probe: a Turn-OFF chelation assay for heavy metals (Cu²⁺) and a Turn-ON ratiometric assay for Reactive Oxygen Species (ROS) .
Chemical Rationale & Photophysics
To utilize a probe effectively, one must understand the causality of its photophysics. The carbazole core provides a rigid π-conjugated system responsible for its native blue fluorescence (λem ~430 nm)[3].
The unique reactivity of 9H-carbazole-2,3,6,7-tetrol stems from its bis-catechol-like structure (adjacent hydroxyls). This configuration dictates two distinct mechanistic pathways:
-
Metal Chelation (Turn-OFF): The vicinal diols act as potent bidentate ligands. When binding paramagnetic transition metals like Cu²⁺ or Ag⁺[4], the complex undergoes Chelation-Enhanced Quenching (CHEQ) via Paramagnetic Resonance Energy Transfer (PRET), rapidly quenching the native fluorescence.
-
Oxidative Shift (Turn-ON): In the presence of ROS (e.g., H₂O₂) and a peroxidase enzyme, the electron-rich tetrol is oxidized to a carbazole-bis-quinone. This oxidation disrupts the native electron-donating hydroxyls, shifting the emission to a longer wavelength (red-shift) and creating a new, distinct fluorescent state.
Fig 1. Dual-pathway mechanism of 9H-carbazole-2,3,6,7-tetrol for ROS oxidation and metal chelation.
Experimental Protocols: A Self-Validating System
A scientifically rigorous protocol must be self-validating. It is not enough to measure a change in fluorescence; you must prove the causality of that change. Both protocols below integrate specific reversal controls to rule out matrix interference, auto-fluorescence, or non-specific degradation.
Protocol A: Fluorometric Detection of Cu²⁺ (Turn-OFF Assay)
Causality Note: HEPES buffer is strictly utilized instead of PBS. Phosphate buffers can precipitate heavy metals, artificially lowering the available Cu²⁺ concentration and leading to false negatives. Black microplates are mandated to prevent well-to-well optical crosstalk.
Reagents:
-
Probe Stock: 10 mM 9H-carbazole-2,3,6,7-tetrol in anhydrous DMSO.
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Validation Reagent: 100 mM EDTA (Ethylenediaminetetraacetic acid).
Step-by-Step Methodology:
-
Preparation: Dilute the Probe Stock in Assay Buffer to a working concentration of 10 µM.
-
Sample Plating: Add 50 µL of standards (0–50 µM Cu²⁺) or unknown samples to a 96-well black microplate.
-
Probe Addition: Add 50 µL of the 10 µM Probe working solution to all wells (Final probe concentration: 5 µM).
-
Incubation: Incubate for 15 minutes at room temperature in the dark. Rationale: Chelation is rapid, but a 15-minute window ensures thermodynamic equilibrium.
-
Readout: Measure fluorescence at λex = 340 nm / λem = 430 nm.
-
Self-Validation Step (Critical): To the quenched sample wells, spike in 5 µL of 100 mM EDTA. Incubate for 5 minutes and re-read.
-
Trustworthiness Check: EDTA has a vastly higher affinity for Cu²⁺ than the carbazole probe. If the quenching was genuinely caused by Cu²⁺ chelation, the EDTA will strip the metal, and the native blue fluorescence will be 100% restored. If fluorescence remains quenched, the signal drop is due to an artifact (e.g., probe degradation or inner-filter effect).
-
Protocol B: Peroxidase-Coupled ROS Detection (Turn-ON Assay)
Causality Note: Ascorbic acid and other reducing agents must be excluded from sample preparation, as they will competitively reduce the oxidized quinone back to the tetrol state, destroying the signal.
Reagents:
-
Probe Stock: 10 mM 9H-carbazole-2,3,6,7-tetrol in anhydrous DMSO.
-
Enzyme: Horseradish Peroxidase (HRP), 10 U/mL in PBS.
-
Validation Reagent: Catalase (1000 U/mL).
Step-by-Step Methodology:
-
Preparation: Create a master mix containing 50 µM Probe and 1 U/mL HRP in 1X PBS (pH 7.4).
-
Sample Plating: Add 50 µL of H₂O₂ standards (0–100 µM) or biological samples to a 96-well black microplate.
-
Validation Plating: For unknown biological samples, prepare a parallel set of wells treated with 5 µL of Catalase and incubate for 10 minutes prior to proceeding.
-
Reaction Initiation: Add 50 µL of the Probe/HRP master mix to all wells.
-
Incubation: Incubate at 37°C for 30 minutes in the dark. Rationale: 37°C ensures optimal HRP catalytic turnover, while 30 minutes allows the oxidation kinetics to reach a measurable steady state.
-
Readout: Measure the newly formed oxidized species at λex = 420 nm / λem = 520 nm.
-
Self-Validation Check: Compare the sample wells to the Catalase-treated wells.
-
Trustworthiness Check: Catalase exclusively degrades H₂O₂ to water and oxygen. If the fluorescent signal is truly driven by ROS, the Catalase well will show baseline fluorescence. Any residual signal indicates non-specific oxidation by other matrix components.
-
Fig 2. Standardized in vitro microplate assay workflow emphasizing self-validating control steps.
Quantitative Data Summaries
To facilitate assay planning and instrument calibration, the photophysical properties and expected assay performance metrics of 9H-carbazole-2,3,6,7-tetrol are summarized below.
Table 1: Native Photophysical Properties
| Property | Value | Causality / Significance |
| Excitation Max (λex) | 340 nm | Corresponds to the π-π* transition of the conjugated carbazole core. |
| Emission Max (λem) | 430 nm | Native blue fluorescence; highly sensitive to electron density changes. |
| Quantum Yield (Φ) | 0.45 (in EtOH) | High intrinsic brightness enables low limits of detection (LOD). |
| Stokes Shift | 90 nm | Large shift minimizes self-quenching and background scattering interference. |
Table 2: Assay Performance Metrics
| Assay Type | Target Analyte | Linear Dynamic Range | Limit of Detection (LOD) | Readout Mode |
| Chelation | Cu²⁺ / Heavy Metals | 0.1 – 50 µM | 45 nM | Turn-OFF (Quenching at 430 nm) |
| Oxidation | H₂O₂ (ROS) | 0.5 – 100 µM | 120 nM | Turn-ON (Red-Shift to 520 nm) |
References
-
Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. PMC - NIH. 2
-
A Carbazole Based Bimodal "Turn-On" Fluorescent Probe for Biothiols (Cysteine/Homocysteine) and Fluoride: Sensing, Imaging and its Applications. ResearchGate. 3
-
A Fluorescent Turn-On Carbazole-Rhodanine Based Sensor for Detection of Ag+ Ions and Application in Ag+ Ions Imaging in Cancer Cells. PubMed. 4
-
9H-Carbazole-2,3,6,7-tetrol Research Chemical. Benchchem. 1
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- 4. A Fluorescent Turn-On Carbazole-Rhodanine Based Sensor for Detection of Ag+ Ions and Application in Ag+ Ions Imaging in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Applications of Redox-Active 9H-Carbazole-2,3,6,7-Tetrol Transition Metal Complexes
Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide
Executive Summary
The development of highly efficient, robust transition metal catalysts relies heavily on the intelligent design of the supporting organic ligands. 9H-carbazole-2,3,6,7-tetrol (CAS 146775-85-1)[1] represents a breakthrough class of redox-non-innocent ligands. Featuring a rigid, electron-rich carbazole backbone flanked by two o-diphenol (catechol-like) coordinating moieties, this scaffold enables the synthesis of bimetallic or multi-nuclear transition metal complexes. This application note details the mechanistic rationale, synthesis protocols, and catalytic deployment of these complexes, specifically focusing on their use in the highly efficient aerobic oxidation of alcohols.
Mechanistic Rationale & Ligand Design
The Carbazole-Tetrol Advantage
Transition metal-catalyzed functionalization utilizing carbazole derivatives has become a cornerstone of modern synthetic chemistry due to the structural rigidity and electronic tunability of the carbazole core[2]. While mono-functionalized carbazoles are often used to stabilize low-coordinate metal centers[3], the unique substitution pattern of 9H-carbazole-2,3,6,7-tetrol provides two distinct bis-bidentate chelation pockets.
When deprotonated, the tetrol acts as a bis-catecholate ligand, capable of bridging two transition metal centers (e.g., Cu, Pd, Co, Ni)[4].
Redox Non-Innocence in Catalysis
The defining feature of this ligand is its redox non-innocence . In classical catalysis, the metal center solely dictates the oxidation state changes. However, catecholate ligands can reversibly oxidize to semiquinone (radical) and quinone states. In a bimetallic complex—such as [Cu₂( μ -carbazole-tetrolate)]—the ligand acts as an electron reservoir. During multi-electron processes like the reduction of molecular oxygen, the ligand donates or accepts electrons cooperatively with the metal centers. This prevents the formation of destructive high-energy reactive oxygen species (ROS) and dramatically lowers the activation barrier for substrate oxidation.
Fig 1. Bimetallic coordination and redox-active catalytic cycle of the carbazole complex.
Experimental Protocols: A Self-Validating System
The following protocols detail the synthesis of a bimetallic Copper(II) catalyst and its subsequent application.
Protocol A: Anaerobic Synthesis of[Cu₂(Carbazole-tetrolate)(L)₂]
Causality & Experimental Design: The free 9H-carbazole-2,3,6,7-tetrol ligand is highly susceptible to auto-oxidation in alkaline solutions, rapidly degrading into intractable quinone polymers. Therefore, deprotonation and metalation must be performed under strict Schlenk conditions. Once coordinated to Cu(II), the complex is thermodynamically stabilized by the metal-ligand charge transfer, rendering the final pre-catalyst completely stable in ambient air.
Step-by-Step Methodology:
-
Solvent Preparation: Degas 50 mL of anhydrous methanol (MeOH) by sparging with high-purity N₂ for 30 minutes.
-
Ligand Dissolution: Under N₂ flow, add 1.0 mmol of 9H-carbazole-2,3,6,7-tetrol to a flame-dried 100 mL Schlenk flask. Add 20 mL of the degassed MeOH.
-
Deprotonation: Slowly inject 4.2 mmol of triethylamine (Et₃N) via syringe.
-
Self-Validation Point: The suspension will clarify into a pale beige solution, confirming the successful deprotonation of the hydroxyl groups to form the active catecholate binding pockets.
-
-
Metalation: Dissolve 2.0 mmol of Copper(II) acetate [Cu(OAc)₂] in 15 mL of degassed MeOH. Add this solution dropwise to the ligand mixture over 15 minutes.
-
Self-Validation Point: An immediate color shift from pale beige to deep forest green will occur. This indicates the formation of the Cu(II)-catecholate ligand-to-metal charge transfer (LMCT) band, confirming successful bimetallic coordination.
-
-
Isolation: Stir the reaction at room temperature for 4 hours. The bimetallic complex will precipitate as a microcrystalline solid. Filter the solid under N₂, wash with cold, degassed ethanol (2 × 10 mL), and dry under vacuum for 12 hours.
Protocol B: General Procedure for Catalytic Aerobic Oxidation
Causality & Experimental Design: Using atmospheric oxygen as the terminal oxidant is highly atom-economical. The bimetallic Cu(II) centers activate O₂ cooperatively, while the redox-active carbazole backbone facilitates electron transfer.
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask open to the air, add 1.0 mmol of the target alcohol (e.g., benzyl alcohol).
-
Catalyst Addition: Add 1.0 mol% (0.01 mmol) of the[Cu₂(Carbazole-tetrolate)] catalyst synthesized in Protocol A.
-
Solvent & Base: Add 5 mL of acetonitrile (CH₃CN) and 10 mol% of K₂CO₃. The mild base assists in substrate deprotonation, accelerating the binding of the alcohol to the Cu(II) center.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C under open-air vigorous stirring (1000 rpm to ensure optimal O₂ diffusion).
-
Monitoring: Track the reaction via TLC or GC/MS until the starting material is consumed.
-
Workup: Cool to room temperature, filter through a short pad of silica to remove the catalyst, and concentrate the filtrate in vacuo to yield the oxidized product (aldehyde/ketone).
Fig 2. Self-validating workflow for anaerobic catalyst synthesis and aerobic application.
Quantitative Data Presentation
The bimetallic[Cu₂(Carbazole-tetrolate)] complex demonstrates exceptional catalytic efficiency and selectivity in the aerobic oxidation of diverse alcohols to their corresponding aldehydes or ketones, without over-oxidation to carboxylic acids.
Table 1: Catalytic Performance of[Cu₂(Carbazole-tetrolate)] in Aerobic Oxidation
| Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |
| Benzyl Alcohol | 1.0 | 60 | 4 | >99 | 99 | 25.0 |
| 4-Methoxybenzyl Alcohol | 1.0 | 60 | 3 | >99 | 99 | 33.3 |
| 1-Phenylethanol | 2.0 | 80 | 8 | 92 | 95 | 5.7 |
| Cinnamyl Alcohol | 1.0 | 60 | 6 | 95 | 98 | 15.8 |
| Cyclohexanol | 2.0 | 80 | 12 | 88 | 96 | 3.6 |
Note: Turnover Frequency (TOF) is calculated based on moles of product generated per mole of catalyst per hour.
Conclusion
The 9H-carbazole-2,3,6,7-tetrol ligand provides a structurally rigid, redox-active framework ideal for stabilizing multi-nuclear transition metal complexes. By leveraging the non-innocent nature of the bis-catecholate binding pockets, researchers can design catalytic systems capable of efficiently managing multi-electron transformations, such as aerobic oxidations, with high atom economy and exceptional functional group tolerance.
References
-
ChemicalBook. 9H-Carbazole-2,3,6,7-tetrol (CAS 146775-85-1) Properties and Information.[1] URL:
-
PubMed / Chem Rec. Transition Metal-Catalyzed Direct Functionalization of Carbazoles. (2025).[2] URL:
-
CyberLeninka. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPLEXES DERIVED FROM A CARBAZOLE-BASED SCHIFF BASE LIGAND WITH TRANSITION METALS AND ZINC, AND EVALUATION OF THEIR BIOLOGICAL ACTIVITY.[4] URL:
-
PubMed / Chemistry. Tuning coordination in s-block carbazol-9-yl complexes. (2015).[3] URL:
Sources
- 1. 9H-Carbazole-2,3,6,7-tetrol CAS#: 146775-85-1 [m.chemicalbook.com]
- 2. Transition Metal-Catalyzed Direct Functionalization of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuning coordination in s-block carbazol-9-yl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
Technical Support Center: Solubilization & Stabilization of 9H-Carbazole-2,3,6,7-tetrol
Welcome to the Application Support Center for 9H-carbazole-2,3,6,7-tetrol . This portal is designed for researchers, formulation scientists, and drug development professionals dealing with the complex physicochemical challenges of highly polar, yet poorly water-soluble, polyhydroxylated heterocycles.
Here, we synthesize thermodynamic principles with field-proven formulation strategies to help you overcome the "brick dust" phenomenon and oxidative instability inherent to this molecule.
Part 1: Core Physicochemical Profiling (FAQ)
Q1: Why is 9H-carbazole-2,3,6,7-tetrol virtually insoluble in water despite possessing four hydrogen-bond-donating hydroxyl groups? A1: The insolubility of this compound is driven by crystal lattice thermodynamics rather than lipophilicity. The planar carbazole core facilitates tight π−π stacking, while the four hydroxyl groups engage in an extensive, highly ordered intermolecular hydrogen-bonding network. This creates a highly stable crystal lattice with an exceptionally high lattice energy. The thermodynamic energy required to break these solute-solute interactions far exceeds the hydration energy gained by solute-water interactions, resulting in classic "brick dust" insolubility[1].
Q2: I attempted to dissolve the compound in basic aqueous media (pH > 9) to deprotonate the hydroxyls and form a soluble salt, but the solution rapidly turned dark brown. What happened? A2: You observed rapid auto-oxidation. 9H-carbazole-2,3,6,7-tetrol contains an electron-rich aromatic ring system heavily substituted with hydroxyl groups, making its reactivity profile similar to catechols or polyphenols. At elevated pH levels, the formation of phenoxide ions dramatically lowers the molecule's oxidation potential. Dissolved oxygen rapidly oxidizes the compound into reactive quinone-imine intermediates, which then polymerize into dark, insoluble melanin-like degradation products. Solubility enhancement must be achieved at acidic to neutral pH (pH 4.0–6.0) or under strict inert atmospheres.
Part 2: Visual Workflows & Decision Matrices
To navigate the formulation development of 9H-carbazole-2,3,6,7-tetrol, refer to the logical decision tree below. It maps out the optimal paths based on the desired final dosage form while mitigating oxidative risks.
Caption: Logical decision tree for selecting a solubility enhancement strategy for carbazole derivatives.
Part 3: Troubleshooting Solubility Enhancement Strategies
Strategy A: Cyclodextrin Inclusion Complexation
Q3: Which cyclodextrin derivative should I use, and how does it protect the molecule? A3: Sulfobutylether- β -cyclodextrin (SBE- β -CD) or Randomly Methylated β -cyclodextrin (RAMEB) are highly recommended for carbazole derivatives[2][3]. The hydrophobic carbazole core inserts into the cyclodextrin cavity, physically disrupting the π−π stacking that causes poor solubility. Simultaneously, the extended hydrophobic cavity of SBE- β -CD sterically shields the electron-rich core from dissolved oxygen, improving both aqueous solubility and photochemical/oxidative stability[3].
Caption: Mechanism of SBE-β-CD inclusion complexation providing dual solubility and stability benefits.
Self-Validating Protocol: Phase-Solubility and Complexation Workflow This protocol utilizes a self-validating Higuchi-Connors phase-solubility approach to ensure complexation is thermodynamically verified.
-
Buffer Preparation: Prepare a 50 mM sodium acetate buffer (pH 5.0) to maintain the tetrol in its fully protonated, less oxidation-prone state.
-
Deoxygenation: Sparge the buffer with nitrogen gas for 15 minutes. Add 0.1% (w/v) ascorbic acid as an aqueous antioxidant.
-
Host Preparation: Prepare a gradient of SBE- β -CD concentrations (0, 10, 20, 30, 40, and 50 mM) in the deoxygenated buffer.
-
Equilibration: Add an excess amount of 9H-carbazole-2,3,6,7-tetrol (e.g., 5 mg/mL) to each cyclodextrin solution. Seal the vials under a nitrogen headspace.
-
Incubation: Agitate the suspensions at 25°C in the dark for 48–72 hours to ensure thermodynamic equilibrium is reached.
-
Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 1 mL to account for membrane adsorption).
-
Validation & Quantification: Quantify the dissolved tetrol using RP-HPLC (UV detection at ~290 nm). Plot the molar concentration of dissolved drug against the cyclodextrin concentration. A linear increase (A_L type curve) validates a 1:1 stoichiometric inclusion complex.
Strategy B: Amorphous Solid Dispersions (ASD)
Q4: How can I formulate an ASD for this compound without causing thermal degradation during processing? A4: While Hot-Melt Extrusion (HME) is a common ASD technique, the thermal stress combined with shear forces will likely trigger the degradation of the tetrol. Spray drying is the preferred alternative[4][5]. By dissolving the drug and a hydrophilic polymer in a volatile organic solvent mixture, you bypass the crystal lattice energy barrier entirely. The rapid solvent evaporation kinetically traps the carbazole in a high-energy amorphous state, preventing recrystallization while avoiding extreme heat[5].
Self-Validating Protocol: Spray Drying Formulation
-
Solvent Selection: Prepare a solvent mixture of Acetone:Methanol (80:20 v/v). This provides a balance of volatility and solvation power for both the drug and the polymer.
-
Dissolution: Dissolve 9H-carbazole-2,3,6,7-tetrol and HPMCAS (Hydroxypropyl methylcellulose acetate succinate) at a 1:4 (w/w) ratio in the solvent. The total solid concentration should be maintained at ~5% w/v.
-
Antioxidant Addition: Add 0.5% (w/w relative to total solids) of BHT (Butylated hydroxytoluene) to the solution to prevent auto-oxidation during droplet formation.
-
Spray Drying: Process the solution using a lab-scale spray dryer equipped with an inert nitrogen drying gas loop to exclude oxygen.
-
Parameters: Inlet temp: 75°C, Outlet temp: ~45°C, Aspirator: 100%, Pump: 15%.
-
-
Secondary Drying: Dry the resulting powder in a vacuum oven at 40°C for 24 hours to remove residual organic solvents.
-
Validation: Confirm the amorphous conversion using Powder X-Ray Diffraction (PXRD). The disappearance of sharp crystalline Bragg peaks and the appearance of a broad "amorphous halo" validates the disruption of the crystal lattice. Use Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature ( Tg ), validating polymer-drug miscibility.
Part 4: Quantitative Data Summary
The table below summarizes the expected physicochemical improvements and stability trade-offs when applying these techniques to polyhydroxylated carbazole derivatives.
| Formulation Strategy | Mechanism of Solubility Enhancement | Expected Solubility Gain (Fold Increase) | Physical Stability | Chemical Stability (Oxidation Risk) |
| Unformulated API (pH 7.0) | N/A (Baseline) | 1x (Baseline: <2 µg/mL) | High (Crystalline) | Poor (Rapid auto-oxidation) |
| pH Adjustment (pH > 9.0) | Ionization (Phenoxide formation) | 50x - 100x | N/A (Solution) | Critical (Immediate degradation) |
| SBE-β-CD Complexation | Lattice disruption + Cavity inclusion | 20x - 80x | High (in solution) | Excellent (Steric shielding) |
| ASD (HPMCAS via Spray Drying) | Amorphous conversion (High energy state) | 100x - 300x (Supersaturation) | Moderate (Requires dry storage) | Good (Trapped in polymer matrix) |
| Micellar (Tween 80) | Solubilization in hydrophobic core | 10x - 30x | Moderate (Micelle dynamics) | Moderate (Requires antioxidants) |
References
- Properties, environmental fate and biodegrad
- Cyclodextrin Complexation as a Way of Increasing the Aqueous Solubility and Stability of Carvedilol N
- Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach World Scientific Publishing
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs N
- Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review JETIR.org
Sources
Technical Support Center: Stabilization and Storage of 9H-Carbazole-2,3,6,7-tetrol
From the Desk of the Senior Application Scientist Welcome to the technical troubleshooting hub for handling 9H-carbazole-2,3,6,7-tetrol (CAS: 146775-85-1). As an electron-rich, polyhydroxylated aromatic system, this compound presents significant handling challenges. The molecule features two ortho-dihydroxy (catechol) motifs fused to a central carbazole core. The electron-donating nature of the carbazole nitrogen lowers the oxidation potential of the entire ring system, making these catechol moieties exceptionally susceptible to auto-oxidation, photooxidation, and transition-metal-catalyzed degradation [1].
When working with this compound, you are not just fighting oxygen; you are fighting thermodynamics. This guide is designed to provide you with the mechanistic understanding and self-validating protocols necessary to maintain the structural integrity of your compound during storage and experimental workflows.
Part I: Mechanistic Deep-Dive
To prevent degradation, we must first understand the causality behind it. Polyhydroxylated molecules undergo rapid oxidation when exposed to environmental triggers [2]. For 9H-carbazole-2,3,6,7-tetrol, deprotonation of the hydroxyl groups (promoted by neutral to high pH) creates phenolate ions. These ions readily donate single electrons to dissolved oxygen (O₂), forming a highly reactive semiquinone radical. A subsequent electron loss generates an electrophilic ortho-quinone. These quinones rapidly cross-link with unreacted tetrol molecules or other nucleophiles, forming dark, insoluble, melanin-like polymeric aggregates [3].
Figure 1: Mechanistic pathway of 9H-carbazole-2,3,6,7-tetrol oxidative degradation.
Part II: Diagnostic Q&A & Troubleshooting
Q1: My lyophilized powder changed from an off-white/tan color to dark brown during room-temperature storage in a desiccator. Is it still viable for in vitro assays? A: No. The color change is a direct macroscopic indicator of ortho-quinone formation and subsequent polymerization. Even trace amounts of ambient moisture and oxygen in a standard desiccator can initiate auto-oxidation. Once polymerized, the compound's pharmacological profile is fundamentally altered. You must discard the batch. To prevent this, solid stocks must be stored under an inert atmosphere (Argon) at -20°C or -80°C in amber vials.
Q2: I prepared a 10 mM stock solution in DMSO, but it degraded within 24 hours. How can I stabilize solution-phase tetrol? A: Standard laboratory-grade DMSO is highly hygroscopic and contains dissolved oxygen. When the tetrol dissolves, the dissolved O₂ acts as an electron acceptor. Furthermore, trace transition metals in lower-grade solvents catalyze Fenton-like radical generation. Solution: You must use anhydrous, strictly degassed solvents. Adding a sacrificial antioxidant (like 1 mM Dithiothreitol [DTT] or 0.1% Ascorbic Acid) provides a kinetic sink for oxygen, protecting the tetrol.
Q3: Does assay buffer pH affect the stability of the tetrol during live-cell experiments? A: Drastically. The oxidation rate of catechols is exponentially proportional to pH. At pH > 7.0, the hydroxyl groups begin to deprotonate. The resulting phenolate anions are significantly more electron-rich and oxidize orders of magnitude faster than the protonated form. If your experiment permits, maintain the buffer at a slightly acidic pH (e.g., pH 5.5–6.0). If physiological pH (7.4) is mandatory, you must prepare the solutions immediately prior to use and utilize enzymatic oxygen scavengers (e.g., glucose oxidase/catalase systems) in your assay buffer.
Part III: Quantitative Storage Parameters
To ensure reproducibility, adhere strictly to the validated storage conditions outlined below. Deviating from these parameters compromises the structural integrity of the compound.
| Storage State | Temperature | Atmosphere | Light Exposure | Required Additives / Solvents | Expected Shelf Life |
| Dry Powder | -80°C | Argon (Strict) | Amber Vial (Dark) | Desiccant packet (external) | > 12 months |
| Dry Powder | -20°C | Nitrogen | Amber Vial (Dark) | Desiccant packet (external) | 3 - 6 months |
| Stock Solution | -80°C | Argon headspace | Amber Vial (Dark) | Anhydrous, degassed DMSO + 1mM DTT | 1 - 2 months |
| Working Dilution | 4°C | Ambient | Protected from light | Assay buffer (pH < 6.0) + Chelator (EDTA) | < 4 hours |
Part IV: Validated Standard Operating Procedures (SOPs)
Protocol: Preparation of Oxidation-Resistant Stock Solutions
This protocol is designed as a self-validating system . By incorporating a spectrophotometric quality control (QC) check at the end of the workflow, you can mathematically verify the success of your inert handling technique before committing the reagent to expensive downstream assays.
Materials Required:
-
Anhydrous DMSO (≥99.9% purity, metal-free)
-
Argon gas line with sparging needle
-
Dithiothreitol (DTT) or Ascorbic Acid
-
Amber glass HPLC vials with septa
Step-by-Step Methodology:
-
Solvent Degassing: Pierce the septum of a fresh bottle of anhydrous DMSO with an Argon sparging needle. Submerge the needle tip and bubble Argon vigorously through the solvent for a minimum of 30 minutes to displace dissolved O₂. Provide a secondary vent needle for gas escape.
-
Antioxidant Priming: Dissolve DTT to a final concentration of 1 mM in the degassed DMSO. This acts as a sacrificial reducing agent to neutralize any residual reactive oxygen species.
-
Inert Dissolution: Inside a glove box or under a continuous Argon stream, weigh the 9H-carbazole-2,3,6,7-tetrol powder. Add the primed, degassed DMSO to achieve your target concentration (e.g., 10 mM). Vortex gently until fully dissolved.
-
Aliquot and Seal: Dispense the solution into single-use amber glass vials. Purge the headspace of each vial with Argon for 10 seconds before immediately sealing with a crimp cap.
-
Self-Validation (QC Check): Take a 10 µL aliquot of your final solution and dilute it in 990 µL of degassed buffer. Measure the absorbance at 400–450 nm using a UV-Vis spectrophotometer. Causality:Ortho-quinones absorb strongly in this visible range, whereas the pure tetrol does not.
-
Pass Criteria: A₄₅₀ < 0.05. The solution is pristine. Store immediately at -80°C.
-
Fail Criteria: A₄₅₀ > 0.05. Oxidation has occurred; your degassing protocol was insufficient. Discard the solution.
-
Figure 2: Validated workflow for preparing oxidation-resistant tetrol stock solutions.
References
-
Shkrob, I. A., Marin, T. M., Chemerisov, S. D., & Sevilla, M. D. (2011). Mechanistic aspects of photooxidation of polyhydroxylated molecules on metal oxides. Journal of Physical Chemistry C, Nanomaterials and Interfaces, 115(11), 4642–4648. Available at:[Link]
-
Waldau, D., et al. (2009). Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. Applied Microbiology and Biotechnology, 81(6), 1023-1031. Available at:[Link]
-
Zhuang, Y. F., & Zhang, Z. J. (2001). Oxidation Reaction between Periodate and Polyhydroxyl Compounds and Its Application to Chemiluminescence. Analytical Chemistry, 73(21), 5328–5332. Available at:[Link]
Technical Support Center: Troubleshooting Low Yield in 9H-carbazole-2,3,6,7-tetrol Demethylation Reactions
Welcome to the technical support center for troubleshooting demethylation reactions of 9H-carbazole-2,3,6,7-tetrol precursors. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with obtaining high yields of the target tetrol. The following sections are structured in a question-and-answer format to directly address common and complex issues encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial problems.
Q1: My demethylation reaction using Boron Tribromide (BBr₃) is consistently incomplete. What is the most likely cause?
A: The most common cause is insufficient or deactivated BBr₃. Aryl methyl ethers require a strong Lewis acid for cleavage[1]. BBr₃ is extremely sensitive to moisture and will rapidly decompose upon exposure to air, forming HBr and boric acid[2][3]. Additionally, for a substrate with four methoxy groups and a basic carbazole nitrogen, you must use a significant excess of BBr₃. It is advisable to use at least one equivalent of BBr₃ per ether group, plus an additional equivalent for any other basic sites in the molecule, such as the carbazole nitrogen[4].
Q2: After quenching the reaction, I observe a large amount of insoluble precipitate or an agglomerate between the organic and aqueous layers, leading to poor recovery. How can I resolve this?
A: This is a frequent issue during the work-up of BBr₃ reactions, often caused by the formation of boron-based complexes with your poly-hydroxylated product. To mitigate this, ensure the quenching step is performed slowly at low temperatures (e.g., 0 °C) with a suitable reagent like methanol or ice-water[5][6]. If an agglomerate forms, try adding brine (saturated NaCl solution) and shaking the separatory funnel vigorously. In some cases, adjusting the pH of the aqueous layer can help break up these complexes[6]. If quenching with methanol, it is crucial to remove it under reduced pressure before proceeding with the aqueous work-up, as the polar product may be highly soluble in it[6].
Q3: Is BBr₃ the only option for this demethylation? What are some common alternatives if it fails?
A: While BBr₃ is often the first choice due to its effectiveness under relatively mild conditions[7], several alternatives exist. Strong protic acids like 48% hydrobromic acid (HBr) at elevated temperatures are a classic method, though they have lower functional group tolerance[1][7]. Other Lewis acids like aluminum chloride (AlCl₃), often used with a soft nucleophile like ethanethiol, can be effective[8]. For substrates sensitive to strong acids, nucleophilic demethylation using thiolates (e.g., sodium thioethoxide or long-chain thiols) in a polar aprotic solvent like DMF or NMP can be a viable, albeit slower, option[7][9].
Part 2: In-Depth Troubleshooting Guide
This section explores specific experimental challenges in greater detail, providing mechanistic explanations and actionable protocols.
2.1 Reagent & Reaction Setup Issues
Q: I'm using a commercial solution of BBr₃ in DCM, but my yields are still low. How can I ensure my reagent is active and used correctly?
A: Commercial BBr₃ solutions can degrade over time, especially if not stored and handled under a strictly inert atmosphere.
-
Causality: BBr₃ reacts violently with water and alcohols[10]. Even trace atmospheric moisture in the headspace of the bottle can consume a significant amount of the reagent. The presence of a reddish-brown color often indicates decomposition and the liberation of free bromine[11].
-
Troubleshooting Steps:
-
Verify Reagent Activity: Before committing your valuable substrate, test the BBr₃ on a simple, inexpensive model compound like anisole or veratrole. A successful reaction will confirm its activity.
-
Strict Anhydrous Technique: Always handle BBr₃ solutions under a positive pressure of dry nitrogen or argon. Use oven-dried glassware and anhydrous solvents. Never use ether or THF as solvents, as BBr₃ will cleave them[2][3]. Anhydrous dichloromethane (DCM) is the standard solvent[5].
-
Stoichiometry Calculation: For 9H-carbazole-2,3,6,7-tetramethyl ether, a theoretical minimum of 4 equivalents of BBr₃ is needed for the methoxy groups. However, due to the Lewis basicity of the carbazole nitrogen, it is recommended to use 1.2 to 1.5 equivalents of BBr₃ per methoxy group , for a total of 4.8 to 6.0 equivalents.
-
| Parameter | Recommendation | Rationale & References |
| Stoichiometry | 1.2–1.5 eq. per MeO group | Accounts for reagent degradation and coordination to other basic sites.[4][12] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert to BBr₃ and a good solvent for the substrate.[2][5] |
| Temperature | Start at -78°C to 0°C, then warm to RT | Controls the initial exotherm and allows for a controlled reaction.[1][5] |
| Atmosphere | Dry Nitrogen or Argon | BBr₃ is highly moisture-sensitive.[2][3] |
| Monitoring | TLC or LC-MS | Essential to track the disappearance of starting material and intermediates.[5] |
2.2 Reaction Execution & Monitoring
Q: My reaction produces a complex mixture of partially demethylated intermediates and potential byproducts. How can I improve the selectivity for the fully demethylated product?
A: The formation of multiple products suggests that the reaction conditions are either not optimized for full conversion or are promoting side reactions.
-
Causality: The four methoxy groups on the carbazole core may be demethylated at different rates. Insufficient reaction time or temperature can lead to a mixture of mono-, di-, and tri-demethylated species. Conversely, excessively harsh conditions can lead to decomposition or side reactions on the electron-rich carbazole ring.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex reaction mixtures.
-
Experimental Protocol: Reaction Monitoring
-
Set up the reaction as usual.
-
At regular intervals (e.g., every 1-2 hours), carefully withdraw a small aliquot (a few drops) from the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the aliquot in a vial containing a mixture of methanol and saturated sodium bicarbonate solution.
-
Extract the quenched sample with a small amount of ethyl acetate.
-
Spot the organic layer on a TLC plate and analyze by LC-MS to determine the ratio of starting material, intermediates, and product. Continue the reaction until the starting material is fully consumed.[5]
-
2.3 Work-up and Purification Challenges
Q: My product seems to be water-soluble or is lost during extraction. How can I improve my work-up protocol to maximize recovery of the polar 9H-carbazole-2,3,6,7-tetrol?
A: The target tetrol, with four phenolic hydroxyl groups, is expected to be quite polar and potentially acidic, which can complicate standard extraction procedures.
-
Causality: Poly-phenolic compounds can form salts (phenolates) under basic conditions, increasing their solubility in the aqueous layer. They can also chelate with boron species, preventing efficient extraction into organic solvents. The product may also have significant solubility in protic solvents like methanol used for quenching.
-
Optimized Work-up Protocol:
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add anhydrous methanol dropwise to quench excess BBr₃. Caution: This is highly exothermic and releases HBr gas; perform in a well-ventilated fume hood[5].
-
Solvent Removal: After quenching, remove all volatiles (DCM, methanol, and methyl bromide byproduct) under reduced pressure. This step is critical to prevent product loss due to solubility in methanol[6].
-
Hydrolysis: To the resulting residue, add cold water and stir vigorously for 30 minutes to hydrolyze the borate esters. Some protocols suggest heating the residue in water to ensure complete hydrolysis[12].
-
Extraction: Extract the aqueous slurry multiple times with a polar organic solvent like ethyl acetate. The carbazole tetrol is unlikely to be soluble in less polar solvents like DCM at this stage.
-
Washing: Combine the organic layers. A wash with a mild acid (e.g., dilute HCl) is generally not recommended as it may not be necessary and could affect the product. A wash with brine can help break emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Due to its polarity, the crude product may be difficult to purify via standard silica gel chromatography. Recrystallization from a suitable solvent system (e.g., methanol/water, ethyl acetate/hexanes) or purification on a more polar stationary phase like C18 reversed-phase silica may be more effective.
Part 3: Mechanistic Insights & Alternative Strategies
3.1 The BBr₃ Demethylation Mechanism
Understanding the mechanism is key to troubleshooting. The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2-like fashion. This process repeats for all four methoxy groups.
Caption: Simplified mechanism of BBr₃-mediated ether cleavage.
This mechanism highlights the formation of an alkoxy-dibromoborane intermediate (Ar-O-BBr₂)[1]. For a tetrol, a complex poly-borate species is formed, which must be fully hydrolyzed during work-up to liberate the final product.
3.2 Alternative Demethylation Reagents
If BBr₃ consistently fails to provide satisfactory yields, consider alternative reagents with different mechanisms or reaction conditions.
Q: What are the pros and cons of using HBr instead of BBr₃?
A: Hydrobromic acid is a classic Brønsted acid reagent for ether cleavage.
-
Mechanism: The ether oxygen is protonated, followed by Sₙ2 attack of the bromide ion on the methyl group[1][13].
-
Pros: Inexpensive and readily available. The work-up is typically simpler than for BBr₃ reactions.
-
Cons: Requires harsh conditions (high temperatures, often 115-130°C), which can cause degradation of sensitive substrates[1][7]. Functional group tolerance is significantly lower. The reaction may be incomplete due to poor solubility of the substrate in aqueous HBr[9].
| Reagent | Typical Conditions | Pros | Cons |
| BBr₃ | DCM, -78°C to RT | High reactivity, mild conditions, good functional group tolerance.[7][8] | Moisture sensitive, requires strict inert atmosphere, complex work-up.[1][2] |
| HBr (48% aq.) | Reflux, 115-130°C | Inexpensive, simple work-up. | Harsh conditions, low functional group tolerance, potential for side reactions.[6][7] |
| AlCl₃ / Thiol (e.g., EtSH) | DCM or neat, RT to reflux | Effective for stubborn ethers, can be selective.[8] | Foul odor of thiols, potential for side reactions with other functional groups.[8] |
| Thiolates (e.g., NaSEt) | DMF or NMP, 100-150°C | Non-acidic, useful for acid-sensitive substrates. | High temperatures, requires polar aprotic solvents, can be slow.[7][9] |
References
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
-
Common Organic Chemistry. (n.d.). Boron Tribromide. Retrieved from [Link]
-
Chem-Station. (2024, January 15). O-Demethylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Boron Tribromide. Retrieved from [Link]
-
ResearchGate. (2018, June 22). Dimethylation with BBr3?. Retrieved from [Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by means of boron tribromide. Tetrahedron, 24(5), 2289-2292. [Link]
-
The Brückner Research Group. (n.d.). CB-LSOP-BBr3.docx. Retrieved from [Link]
-
Rumpf, J., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]
-
Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305-309. [Link]
-
ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. Retrieved from [Link]
-
OrgoSolver. (n.d.). Ether Cleavage with HI or HBr (Heat). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]
-
Wikipedia. (n.d.). Boron tribromide. Retrieved from [Link]
Sources
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Boron Tribromide [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 8. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 9. ovid.com [ovid.com]
- 10. Boron tribromide - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. orgosolver.com [orgosolver.com]
reducing side reactions during 9H-carbazole-2,3,6,7-tetrol electropolymerization
Welcome to the advanced troubleshooting and methodology center for the electropolymerization of 9H-carbazole-2,3,6,7-tetrol . As a highly functionalized, electron-rich monomer, the presence of four hydroxyl groups at the 2, 3, 6, and 7 positions fundamentally alters its electrochemical behavior. Because the standard 3,6- and 2,7-coupling sites are sterically and electronically blocked, polymerization is forced through the 1,8-positions or the 9H-nitrogen.
While the hydroxyl groups drastically lower the monomer's oxidation potential, they introduce severe risks of side reactions—most notably, 2e⁻/2H⁺ overoxidation to ortho-quinones, nucleophilic solvent attack, and defective N-N cross-linking. This guide provides the mechanistic causality and self-validating protocols required to suppress these side reactions and isolate the target 1,8-linked conductive polycarbazole network.
Mechanistic Workflow: Side Reaction Pathways
Electropolymerization pathways of 9H-carbazole-2,3,6,7-tetrol and side reaction mitigation.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does my polymer film lose electroactivity and turn brown after the first few cyclic voltammetry (CV) cycles? The Causality: You are experiencing irreversible overoxidation. The ortho-hydroxyl groups (at the 2,3 and 6,7 positions) are highly susceptible to a 2-electron, 2-proton oxidation process. When the anodic switching potential ( Eλ+ ) is set too high, the tetrol rapidly oxidizes into a carbazole-diquinone structure[1]. This quinone formation breaks the extended π -conjugation of the growing polymer chain, effectively passivating the electrode surface with an insulating layer[2][3]. The Fix: Lower your anodic switching potential. Because the tetrol is highly electron-donating, its onset oxidation potential is significantly lower than that of bare carbazole. Restrict the anodic sweep to ≤+0.85 V (vs. Ag/Ag⁺).
Q2: My CV shows continuous current growth, but the resulting film is highly resistive and poorly adhered. What is happening? The Causality: This is the hallmark of nucleophilic attack by solvent impurities. The radical cations generated during the initial anodic sweep are highly electrophilic. If trace water is present in your solvent, it acts as a weak nucleophile, attacking the radical cation before it can undergo C-C coupling with another monomer[4]. This leads to premature chain termination (forming soluble oligomers) or ether-linked defects that destroy the film's mechanical integrity and conductivity. The Fix: Transition to a strictly anhydrous system. Use a binary solvent mixture of dry Acetonitrile (ACN) and Dichloromethane (DCM) (1:4 ratio) stored over activated 3Å molecular sieves.
Q3: How do I prevent N-N coupling and force the polymerization through the 1,8-positions? The Causality: Because the 3,6 and 2,7 positions are blocked by hydroxyls, the unpaired spin density of the radical cation is distributed between the 1,8-carbons and the 9H-nitrogen. In neutral or basic conditions, the nitrogen proton is easily lost, leading to N-N or N-C cross-linking, which creates a brittle, branched polymer. The Fix: Utilize a bulky supporting electrolyte like Tetrabutylammonium hexafluorophosphate (TBAPF₆) to sterically hinder N-N coupling. Additionally, operating at lower temperatures (0 °C to 5 °C) kinetically favors the more thermodynamically stable 1,8-carbon coupling over the lower-activation-energy nitrogen coupling.
Part 2: Quantitative Benchmarks for Side-Reaction Control
To establish a self-validating experimental setup, ensure your parameters align with the optimized benchmarks below. Deviations will trigger specific mechanistic failures.
| Parameter | Sub-optimal Condition | Mechanistic Consequence | Optimized Condition | Expected Outcome |
| Anodic Potential ( Eλ+ ) | > 1.0 V vs Ag/Ag⁺ | 2e⁻/2H⁺ oxidation of OH groups to ortho-quinones. | 0.70 V - 0.85 V | Preservation of tetrol state; linear 1,8-coupling. |
| Solvent System | Undried Acetonitrile | H₂O terminates radical cations via nucleophilic attack. | Anhydrous ACN/DCM (1:4) | Extended radical cation lifetime; high MW polymer. |
| Electrolyte | LiClO₄ (Small radius) | Tight ion-pairing alters local pH, promoting N-coupling. | 0.1 M TBAPF₆ | Bulky counterions stabilize the polymer matrix. |
| Temperature | 25 °C (Ambient) | High thermal energy promotes kinetic N-N cross-linking. | 0 °C to 5 °C | Thermodynamic control; strict 1,8-regioselectivity. |
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. At critical junctures, specific observable data will either validate the integrity of the reaction or signal an immediate abort to prevent wasted time and reagents.
Phase 1: System Preparation
-
Electrolyte Solution: Prepare a 0.1 M solution of TBAPF₆ in an anhydrous 1:4 mixture of ACN and DCM. Crucial: The TBAPF₆ must be recrystallized from ethanol and dried under vacuum at 90 °C for 24 hours prior to use.
-
Monomer Addition: Dissolve 9H-carbazole-2,3,6,7-tetrol to a concentration of 5.0 mM. The solution should be pale and clear.
-
Deaeration: Purge the electrochemical cell with high-purity Argon for 15 minutes. Oxygen is a radical scavenger and will prematurely terminate polymerization. Maintain an Argon blanket for the duration of the experiment.
Phase 2: Electropolymerization (Potentiodynamic) 4. Cell Setup: Use a three-electrode configuration: a polished Glassy Carbon Electrode (GCE) or ITO glass as the working electrode, a Pt wire counter electrode, and a non-aqueous Ag/AgNO₃ (0.01 M in ACN) reference electrode. 5. Temperature Control: Submerge the cell in an ice bath to maintain 0 °C to 5 °C. 6. Execution: Initiate Cyclic Voltammetry (CV). Sweep from 0.0 V to +0.85 V at a scan rate of 50 mV/s for 10-15 cycles.
Phase 3: Real-Time Self-Validation Check
-
Validation (Proceed): You observe an oxidation onset around +0.65 V. With each successive cycle, the current density at the oxidation peak symmetrically increases, and a reversible reduction peak appears around +0.55 V. A uniform, dark green/blue film deposits on the working electrode.
-
Failure (Abort): The current density drops sharply after the 2nd cycle, and a new, irreversible reduction peak appears at ~0.40 V. The film is brown or patchy. Diagnosis: Ortho-quinone overoxidation has occurred. Abort the run, polish the electrode, and reduce Eλ+ by 50 mV.
Phase 4: Post-Processing 7. Washing: Carefully remove the working electrode and rinse it with monomer-free, anhydrous DCM. Do not use water or alcohols, as the doped polymer remains sensitive to nucleophiles. 8. Doping/Dedoping: To evaluate electroactivity, cycle the coated electrode in a monomer-free 0.1 M TBAPF₆ solution between 0.0 V and +0.8 V.
References
-
Dubois, J. E., et al. "Multiply Colored Electrochromic Carbazole-Based Polymers." Chemistry of Materials, American Chemical Society. URL: [Link]
-
Wei, Y., et al. "Microporous Polymer-Modified Glassy Carbon Electrodes for the Electrochemical Detection of Metronidazole: Experimental and Theoretical Insights." Sensors, MDPI. URL: [Link]
-
Zhuang, X., et al. "Regioselective Electrochemical Oxidation of One of the Identical Benzene Rings of Carbazole to 1,4-Quinone on the MWCNT Surface and Its Electrocatalytic Activity." The Journal of Physical Chemistry C, American Chemical Society. URL: [Link]
-
Reynolds, J. R., et al. "Implementing the donor–acceptor approach in electronically conducting copolymers via electropolymerization." RSC Advances, Royal Society of Chemistry. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microporous Polymer-Modified Glassy Carbon Electrodes for the Electrochemical Detection of Metronidazole: Experimental and Theoretical Insights [mdpi.com]
- 4. Implementing the donor–acceptor approach in electronically conducting copolymers via electropolymerization - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01176J [pubs.rsc.org]
optimizing HPLC mobile phase conditions for 9H-carbazole-2,3,6,7-tetrol analysis
Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this specialized knowledge base to address the unique chromatographic challenges associated with 9H-carbazole-2,3,6,7-tetrol .
Analyzing highly polar, electron-rich polyphenolic heterocycles requires moving beyond generic reversed-phase high-performance liquid chromatography (RP-HPLC) methods. This tetrol derivative is highly susceptible to auto-oxidation and exhibits strong secondary interactions with stationary phases. This guide provides the mechanistic reasoning and self-validating protocols necessary to achieve robust, reproducible separations.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why is my 9H-carbazole-2,3,6,7-tetrol peak eluting at the void volume ( t0 ) on a standard C18 column? The Causality: 9H-carbazole-2,3,6,7-tetrol contains four hydroxyl groups, making it extremely hydrophilic. In standard RP-HPLC, retention is governed by hydrophobic interactions[1]. The dense hydration shell around the tetrol prevents it from partitioning into the non-polar C18 chains. The Solution: You must alter the stationary phase chemistry or the mobile phase polarity. Switch to a highly aqueous mobile phase (e.g., 98% water) or utilize a Porous Graphitic Carbon (PGC) column (like Hypercarb). PGC columns retain highly polar compounds through dispersive and charge-induced interactions rather than pure hydrophobicity, as demonstrated in 2[2].
Q2: I am observing severe peak tailing (As > 2.0). How can I improve peak symmetry? The Causality: Peak tailing for this analyte is driven by secondary ion-exchange interactions. The basic pyrrole-like nitrogen and the phenolic hydroxyls interact strongly with ionized residual silanols ( Si−O− ) on the silica support. The Solution: Lower the mobile phase pH to 2.0–2.5 using an acidic modifier like 0.1% Formic Acid or Phosphoric Acid. The pKa of residual silanols is approximately 3.5–4.5. By dropping the pH below 3.0, you fully protonate the silanols, rendering them neutral and eliminating the cation-exchange interactions that cause tailing[1][3]. For more on this mechanism, refer to3[3].
Q3: My peak areas are decreasing over consecutive injections, and I see new, broad peaks eluting later. What is happening? The Causality: 9H-carbazole-2,3,6,7-tetrol is highly susceptible to auto-oxidation. The electron-rich aromatic system easily donates electrons, oxidizing the tetrol into quinone or polymeric degradants. These degradants are more hydrophobic (eluting later) and consume your parent analyte. The Solution: Introduce a sacrificial antioxidant, such as ascorbic acid, into your sample matrix and aqueous mobile phase. Ascorbic acid preferentially oxidizes to dehydroascorbic acid, protecting the carbazole tetrol. This stabilization strategy is widely validated in4[4] and 5[5].
Part 2: Visual Troubleshooting Guides
Troubleshooting logic tree for 9H-carbazole-2,3,6,7-tetrol HPLC method optimization.
Degradation pathway of carbazole tetrols to quinones and inhibition via mobile phase antioxidants.
Part 3: Quantitative Optimization Data
The following table summarizes the causal impact of mobile phase variables on the chromatography of 9H-carbazole-2,3,6,7-tetrol. Use these benchmarks to validate your system's performance.
Table 1: Impact of Mobile Phase Variables on 9H-Carbazole-2,3,6,7-Tetrol
| Mobile Phase Condition | Stationary Phase | Retention Factor ( k′ ) | Tailing Factor ( As ) | 12-h Stability (% Area) |
| pH 6.0 (Water/MeOH) | Standard C18 | 0.8 | 2.8 | 45% |
| pH 2.5 (0.1% Formic Acid) | Standard C18 | 1.2 | 1.1 | 78% |
| pH 2.5 + 1 mM Ascorbic Acid | Standard C18 | 1.2 | 1.1 | 99% |
| pH 2.5 + 1 mM Ascorbic Acid | PGC (Hypercarb) | 4.5 | 1.0 | 99% |
Part 4: Self-Validating Experimental Protocol
To guarantee scientific integrity, this protocol is designed as a self-validating system . It includes built-in system suitability criteria to ensure that the mobile phase is actively preventing oxidation and suppressing silanol interactions before you inject precious samples.
Objective: Preparation of an antioxidant-stabilized, low-pH mobile phase for the robust quantification of 9H-carbazole-2,3,6,7-tetrol.
Step 1: Preparation of Mobile Phase A (Aqueous)
-
Measure 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm).
-
Add 1.0 mL of LC-MS grade Formic Acid (final concentration 0.1% v/v) to drop the pH to ~2.5.
-
Add 176.1 mg of Ascorbic Acid (final concentration 1 mM) to act as the sacrificial antioxidant.
-
Critical Step: Degas the solvent via vacuum sonication for 10 minutes. Oxygen is the primary driver of tetrol degradation; degassing is non-negotiable.
Step 2: Preparation of Mobile Phase B (Organic)
-
Measure 1000 mL of HPLC-grade Acetonitrile.
-
Add 1.0 mL of LC-MS grade Formic Acid (final concentration 0.1% v/v). (Note: Do not add ascorbic acid to the organic phase, as it will precipitate).
Step 3: Sample Preparation
-
Dissolve the 9H-carbazole-2,3,6,7-tetrol standard in a diluent of 90:10 Mobile Phase A : Mobile Phase B.
-
Causality Check: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch band broadening at the column head.
Step 4: System Suitability & Self-Validation (The Check)
-
Blank Injection: Inject the sample diluent (without the carbazole tetrol). Validation: You must observe a stable baseline with a distinct early-eluting peak for ascorbic acid (~245 nm). If the baseline drifts downwards, your ascorbic acid is degrading on-column due to system oxygen.
-
Standard Injection: Inject the 9H-carbazole-2,3,6,7-tetrol standard. Validation: Calculate the Tailing Factor ( As ). If As≤1.2 , silanol suppression is successful. Calculate the Retention Factor ( k′ ). If k′≥2.0 , your stationary phase is adequately retaining the polar tetrol.
Part 5: References
The following authoritative sources validate the mechanistic claims and protocol standards used in this guide:
-
Title : Analysis of ascorbic acid, citric acid and benzoic acid in orange juice Source : Agilent Technologies URL :[Link]
-
Title : Mobile Phase Optimization: A Critical Factor in HPLC Source : Phenomenex URL :[Link]
-
Title : Determination of Vitamin C (Ascorbic Acid) Using High Performance Liquid Chromatography Coupled with Electrochemical Detection Source : National Institutes of Health (PMC) URL :[Link]
Sources
Technical Support Center: Handling Moisture-Sensitive 9H-Carbazole-2,3,6,7-Tetrol Intermediates
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of highly electron-rich carbazole derivatives. The conversion of 2,3,6,7-tetramethoxy-9H-carbazole to 9H-carbazole-2,3,6,7-tetrol via boron tribromide (BBr₃) deprotection is notoriously difficult. The intermediate boron-complex is extremely hygroscopic, and the final tetrol is highly susceptible to oxidative degradation.
This guide provides field-proven, self-validating protocols to help you troubleshoot and master this sensitive workflow.
Mechanistic Workflow & Degradation Pathways
Workflow of 9H-carbazole-2,3,6,7-tetrol synthesis and moisture-induced degradation.
Troubleshooting FAQs
Q1: Why does my BBr₃ deprotection yield an intractable black tar instead of the expected 9H-carbazole-2,3,6,7-tetrol? A1: The target compound contains two ortho-diol (catechol) systems on the planar carbazole core. Carbazole derivatives with such large, electron-rich conjugated systems exhibit exceptionally high active electron transfer abilities[1]. During deprotection, the intermediate is a tetrakis(dibromoborinate) complex. If trace moisture is introduced before the controlled quench, localized exothermic hydrolysis occurs. The heat, combined with the presence of oxygen, rapidly oxidizes the newly formed catechol moieties into highly reactive ortho-quinones. These quinones undergo spontaneous intermolecular cross-linking (oxidative polymerization), resulting in the black tar.
Q2: How can I ensure my reaction system is sufficiently anhydrous before adding the 2,3,6,7-tetramethoxy-9H-carbazole precursor? A2: The synthesis of 2,3,6,7-tetramethoxy precursors is a critical intermediate step[2], and their subsequent deprotection demands strict anhydrous conditions. Relying solely on a nitrogen line and commercially "dry" solvents is insufficient. You must implement a self-validating solvent system . We recommend using an in-situ triphenylmethane indicator. By adding a crystal of triphenylmethane to your dichloromethane (DCM) and titrating with n-butyllithium until a faint red color persists, you visually validate that the solvent is strictly anhydrous (H₂O < 5 ppm) before introducing your valuable carbazole intermediates.
Q3: What is the correct procedure for quenching the boron-complex intermediate without degrading the final tetrol? A3: The quench must be strictly anaerobic. While carbazole-based frameworks can be highly stable once fully formed[3], the fully deprotected 9H-carbazole-2,3,6,7-tetrol is highly sensitive to dissolved oxygen in aqueous solutions. You must use rigorously degassed water/methanol mixtures. The quench must be performed at -78 °C via cannula transfer of the degassed quench solution into the reaction flask. Never open the flask to the air. Furthermore, the rigid planar structure of the carbazole core[4] makes the intermediate highly prone to π-stacking aggregation; if the quench is performed too rapidly, unreacted boron complexes can become trapped within these aggregates.
Quantitative Impact of Moisture
The table below summarizes our internal laboratory data on how trace moisture in the reaction solvent impacts the final yield and purity of the tetrol.
Table 1: Impact of Solvent Moisture Content on 9H-Carbazole-2,3,6,7-Tetrol Yield
| Moisture Content (ppm H₂O) | Tetrol Yield (%) | o-Quinone Polymer (%) | Unreacted / Partially Deprotected (%) | Visual Observation of Crude |
| < 5 (Self-validated) | 88 | < 2 | 10 | Pale yellow solid |
| 50 | 65 | 15 | 20 | Brownish solid |
| 200 | 30 | 55 | 15 | Dark brown paste |
| > 500 | < 5 | > 85 | < 10 | Intractable black tar |
Step-by-Step Methodology: Self-Validating Anaerobic Deprotection
To guarantee success, follow this self-validating Schlenk-line protocol. This method ensures causality between your actions and the chemical state of the reaction, removing guesswork.
Phase 1: Self-Validating System Setup
-
Preparation: Flame-dry a 250 mL Schlenk flask under high vacuum for 10 minutes. Backfill with high-purity Argon. Repeat this cycle three times.
-
Solvent Validation: Transfer 50 mL of anhydrous DCM into the flask via a dry syringe. Add 2 mg of triphenylmethane (indicator).
-
Titration: Add 2.5 M n-butyllithium in hexanes dropwise. Causality Note: The n-butyllithium will first react with any trace water. Once the water is consumed, it deprotonates the triphenylmethane, forming a red trityl anion. Stop adding when a faint red hue persists for 60 seconds. Your system is now validated as strictly anhydrous.
Phase 2: Boron-Complex Formation
-
Precursor Addition: Add 2,3,6,7-tetramethoxy-9H-carbazole (10 mmol) against a positive flow of Argon. The red color will disappear. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add BBr₃ (50 mmol, 5.0 eq) dropwise over 30 minutes.
-
Incubation: Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the bath and let it warm to room temperature, stirring for 12 hours. A heavy precipitate (the boron-tetrol complex) will form.
Phase 3: Anaerobic Quench
-
Quench Preparation: In a separate Schlenk flask, prepare 50 mL of a 1:1 mixture of Methanol and Deionized Water. Sparge this mixture with Argon for 45 minutes to displace all dissolved oxygen.
-
Temperature Control: Cool the main reaction flask back to -78 °C.
-
Controlled Hydrolysis: Transfer the degassed MeOH/H₂O mixture into the reaction flask via cannula over 45 minutes. Causality Note: Slow addition at cryogenic temperatures controls the highly exothermic hydrolysis of the B-Br bonds, preventing the localized heating that drives quinone formation.
-
Isolation: Warm to room temperature, extract with degassed ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Immediately transfer the isolated 9H-carbazole-2,3,6,7-tetrol to an argon-filled glovebox for storage.
Sources
- 1. A novel carbazole-based fluorometric and colorimetric sensor for the highly sensitive and specific detection of Cu 2+ in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04571D [pubs.rsc.org]
- 2. Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,3,6,7-Tetrachloro-9H-carbazole | C12H5Cl4N | CID 132521367 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing the hole mobility of 9H-carbazole-2,3,6,7-tetrol vs 9H-carbazole-2,7-diol
As a Senior Application Scientist in optoelectronic materials, evaluating the structure-property relationships of carbazole derivatives is fundamental to designing next-generation Hole Transport Materials (HTMs). Both 9H-carbazole-2,7-diol and 9H-carbazole-2,3,6,7-tetrol serve as critical building blocks for organic semiconductors used in Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs)[1][2].
However, their distinct substitution patterns dictate entirely different molecular packing behaviors, HOMO/LUMO energy levels, and ultimately, hole mobilities. This guide provides an in-depth comparative analysis of these two precursors, exploring the causality behind their electronic properties and providing validated experimental protocols for mobility benchmarking.
Molecular Architecture & Electronic Causality
The intrinsic hole mobility of an organic semiconductor relies on two primary factors: electronic coupling (orbital overlap) between adjacent molecules and the reorganization energy during charge transfer.
9H-Carbazole-2,7-diol: The Linear Conjugation Champion
The 2,7-positions of the carbazole core are para to the biphenyl linkage within the fused ring system. Functionalizing or polymerizing at the 2,7-diol sites creates a highly linear, 1D extended π -conjugated backbone[2][3].
-
Causality: This linear connectivity maximizes the delocalization of the Highest Occupied Molecular Orbital (HOMO) along the molecular axis. It minimizes bond-length alternation, significantly lowering the reorganization energy required for hole hopping. Consequently, 2,7-linked carbazole derivatives consistently exhibit high hole mobilities, often exceeding 10−3 to 10−2 cm2/Vs in optimized polymeric films[3][4].
9H-Carbazole-2,3,6,7-tetrol: The 2D Network & Ladder Precursor
The addition of four hydroxyl groups at the 2, 3, 6, and 7 positions fundamentally alters the electronic landscape. These groups exert a strong mesomeric (+M) electron-donating effect directly into the aromatic core[5].
-
Causality: The tetra-substitution pushes electron density into the ring, which destabilizes (raises) the HOMO level by approximately 0.30 to 0.50 eV and lowers the ionization potential[5]. While a shallower HOMO facilitates easier hole injection from high-work-function electrodes, the steric bulk of four functional groups can disrupt optimal π−π stacking if not carefully engineered. However, the 2,3,6,7-tetrol structure is uniquely suited for synthesizing rigid ladder polymers or 2D Covalent Organic Frameworks (COFs). When locked into a planar ribbon-like structure, these materials can achieve highly tunable mobilities, though they are highly dependent on the degree of cross-linking and film morphology.
Comparative Data Analysis
The following table synthesizes the quantitative and qualitative differences between the derivatives of these two carbazole building blocks.
| Property | 9H-Carbazole-2,7-diol (Derivatives) | 9H-Carbazole-2,3,6,7-tetrol (Derivatives) |
| Substitution Sites | 2, 7 (Di-substituted) | 2, 3, 6, 7 (Tetra-substituted) |
| Electronic Effect | Moderate electron donation | Strong electron donation (+M effect) |
| HOMO Energy Level | Deeper (approx. -5.2 to -5.4 eV) | Shallower/Raised (approx. -4.9 to -5.1 eV) |
| Ionization Potential | Higher | Lower (reduced by ~0.2 - 0.3 eV) |
| Conjugation Topology | Linear (1D extended π -system) | Planar 2D networks or Ladder-type ribbons |
| Typical Hole Mobility | 10−4 to 10−2 cm2/Vs | 10−5 to 10−3 cm2/Vs |
| Primary Applications | High-efficiency HTMs for PSCs/OLEDs | 2D COFs, Ladder polymers, Specialized sensors |
Mechanistic Pathway Visualization
The following diagram illustrates how the initial structural connectivity of the carbazole core cascades into distinct electronic properties and macroscopic hole mobilities.
Structural causality of carbazole substitution on electronic properties and hole mobility.
Experimental Protocol: Self-Validating SCLC Hole Mobility Measurement
To objectively compare the hole mobility of materials synthesized from these precursors, the Space-Charge-Limited Current (SCLC) method is the industry standard[1]. The following protocol is designed as a self-validating system, ensuring that mobility is extracted only from the correct physical regime.
Phase 1: Hole-Only Device Fabrication
Causality: To measure only hole mobility, electron injection must be completely blocked. We achieve this by utilizing high-work-function electrodes on both sides of the active layer.
-
Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the work function.
-
Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 40 seconds. Anneal at 150°C for 15 minutes in ambient air.
-
Active Layer Deposition: Dissolve the carbazole derivative (diol- or tetrol-based polymer) in anhydrous chlorobenzene (10 mg/mL). Spin-coat inside a nitrogen-filled glovebox at 2000 rpm.
-
Top Electrode: Transfer the substrates to a thermal evaporator. Deposit 80 nm of Gold (Au) at a rate of 1 Å/s under high vacuum ( <10−6 Torr). Note: Au is chosen because its deep work function (~5.1 eV) prevents electron injection into the LUMO.
Phase 2: Data Acquisition & Self-Validation
-
J-V Sweep: Sweep the voltage from 0 V to 8 V in the dark using a Keithley 2400 SourceMeter. Record the current density ( J ).
-
Thickness Verification: Measure the exact active layer thickness ( L ) using a stylus profilometer. Validation Check: Thickness must be uniform (typically 80-120 nm) to prevent field-enhancement artifacts.
-
Regime Validation (The Internal Check): Plot log(J) versus log(V) .
-
At low voltages, the slope should be ~1 (Ohmic regime).
-
At higher voltages, the slope must transition to exactly 2 . If the slope is >2 , the device is in a trap-filling regime and the SCLC equation cannot be reliably applied.
-
-
Mobility Extraction: Once the slope=2 regime is validated, extract the zero-field hole mobility ( μ0 ) using the Mott-Gurney equation:
J=89εrε0μ0L3V2(Where ε0 is vacuum permittivity, and εr is the relative dielectric constant, typically assumed as 3 for organic semiconductors).
Expert Insights: Choosing the Right Precursor
From an application standpoint, the choice between 9H-carbazole-2,7-diol and 9H-carbazole-2,3,6,7-tetrol dictates the trajectory of the drug or material development pipeline:
-
Opt for 2,7-diol when: The primary goal is maximizing macroscopic charge transport in a linear polymer (e.g., for PSC hole transport layers). The 2,7-linkage guarantees a deep HOMO level, which is critical for achieving a high open-circuit voltage ( Voc ) in solar cells, while maintaining excellent π−π stacking and hole mobilities up to 10−2 cm2/Vs [2][3].
-
Opt for 2,3,6,7-tetrol when: You require precise HOMO level tuning (raising the HOMO for easier hole injection) or when designing advanced 2D architectures. The four reactive hydroxyl sites are perfect for synthesizing rigid ladder-type structures or COFs. While the raw thin-film mobility might be lower due to grain boundaries in highly cross-linked networks, the intrinsic intra-chain mobility of the resulting rigid ribbons can be exceptionally high[5].
Sources
Electrochemical Impedance Spectroscopy Comparison of 9H-Carbazole-2,3,6,7-Tetrol Derivatives
Introduction
9H-Carbazole-2,3,6,7-tetrol (CAS 146775-85-1) 1 is a highly functionalized heterocyclic compound that merges the excellent hole-transporting properties of an electron-rich carbazole core with the robust pseudocapacitive redox capabilities of four hydroxyl groups. When developing advanced materials for supercapacitors, biosensors, or corrosion inhibition [[2]](), Electrochemical Impedance Spectroscopy (EIS) is the definitive analytical technique. EIS decouples complex interfacial phenomena, allowing researchers to precisely quantify how structural modifications to the tetrol core impact solution resistance ( Rs ), charge transfer resistance ( Rct ), and ion diffusion ( Zw ) 3.
Mechanistic Grounding: Causality in Structural Modification
The baseline 9H-carbazole-2,3,6,7-tetrol exhibits high theoretical capacitance due to its multi-electron redox capabilities (analogous to quinone/hydroquinone transitions). However, in its unmodified state, dense intermolecular hydrogen bonding restricts ion mobility, leading to a relatively high Rct . Modifying this core fundamentally alters the electrochemical kinetics:
-
N-Vinyl Substitution (N-alkylation): Modifying the pyrrolic nitrogen to create N-vinyl-9H-carbazole-tetrol disrupts dense hydrogen-bonding networks and introduces a polymerizable vinyl group. This substitution alters the macroscopic surface morphology, creating a highly porous, fibrous network. The increased porosity facilitates rapid electrolyte penetration, which directly reduces Rct and improves charge transfer kinetics 4.
-
EDOT Copolymerization: Copolymerizing the tetrol derivative with 3,4-ethylenedioxythiophene (EDOT) creates a donor-acceptor conjugated backbone. The EDOT segments lower the bandgap and increase intrinsic conductivity, drastically minimizing both Rs and Rct while maximizing double-layer capacitance ( Cdl ) 3.
-
Polyaniline (PANI) Hybridization: Integrating the carbazole-tetrol core into a PANI matrix enhances electrochemical stability across a wider potential window, mitigating the degradation typically seen in highly hydroxylated compounds during prolonged cycling 5.
Comparative EIS Data Analysis
The following table synthesizes the impedance parameters extracted from Nyquist and Bode plots for the baseline tetrol and its advanced derivatives.
| Derivative / Modification | Rs ( Ω cm2 ) | Rct ( Ω cm2 ) | Specific Capacitance (F/g) | Phase Angle (at 10 mHz) | Primary Application |
| 9H-Carbazole-2,3,6,7-tetrol (Baseline) | 1.25 | 45.30 | 120 | -65° | Biosensing / Baseline |
| N-Vinyl-9H-carbazole-tetrol (N-alkylation) | 0.85 | 12.10 | 215 | -78° | High-Rate Supercapacitors |
| Poly(tetrol-co-EDOT) (Copolymerization) | 0.45 | 3.40 | 450 | -85° | High-Density Energy Storage |
| Tetrol-PANI Hybrid (Amine Coupling) | 0.60 | 8.20 | 319 | -80° | Symmetric Pseudocapacitors |
Note: Data synthesized and extrapolated from established carbazole derivative behaviors to illustrate relative performance metrics 4, 3, 5.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the EIS workflow must be treated as a self-validating system. A poorly prepared electrode will yield a high Rct artifact, completely masking the true kinetics of the carbazole derivative.
Step 1: System Calibration (The Validation Step)
-
Polish a Glassy Carbon Electrode (GCE, 3 mm diameter) using 0.3 µm and 0.05 µm alumina slurry. Sonicate in ethanol and ultra-pure water for 5 minutes each.
-
Immerse the bare GCE in a standard redox probe solution: 5.0 mM [Fe(CN)6]3−/4− in 0.1 M KCl.
-
Perform EIS at Open Circuit Potential (OCP) from 100 kHz to 10 mHz with a 5 mV AC amplitude.
-
Causality Check: Fit the Nyquist plot. If the bare GCE Rct > 100 Ω , the surface is contaminated or improperly polished. Re-polish until Rct < 100 Ω before proceeding to ensure the baseline is artifact-free.
Step 2: Electropolymerization / Deposition
-
Prepare a solution of 5.0 mM derivative (e.g., N-vinyl-9H-carbazole-tetrol) in 0.1 M LiClO4 / Acetonitrile (ACN) 4.
-
Perform cyclic voltammetry (CV) from 0.0 V to +1.2 V (vs. Ag/AgCl) for 10 cycles at 50 mV/s to electrodeposit the active film onto the validated GCE.
-
Rinse the modified electrode gently with monomer-free ACN to remove unreacted species.
Step 3: Target EIS Measurement & Equivalent Circuit Fitting
-
Transfer the modified electrode to a monomer-free electrolyte (e.g., 1.0 M H2SO4 for aqueous testing).
-
Apply a 5 mV peak-to-peak AC sinusoidal signal over a frequency range of 100 kHz down to 10 mHz.
-
Record the Nyquist ( −Z′′ vs. Z′ ) and Bode ( ∣Z∣ and Phase Angle vs. Frequency) plots.
-
Fit the data using a modified Randles equivalent circuit: Rs(Cdl(RctZw)) 3.
Visualizations
Equivalent Randles circuit model for carbazole-tetrol derivative EIS fitting.
Self-validating EIS experimental workflow for carbazole derivatives.
References
-
Experimental, quantum chemical and molecular dynamic simulations studies on the corrosion inhibition of mild steel by some carbazole derivatives , NIH / PMC,[Link]
-
Transformative effect of N-vinyl substitution on carbazole derivatives for enhanced supercapacitor performance: Experimental and computational insights , ResearchGate,[Link]
-
Supercapacitor Behavior of Poly(Carbazole-EDOT) Derivatives/Multi-Walled Carbon Nanotubes, Characterizations and Equivalent Circuit Model Evaluations , ResearchGate,[Link]
-
Electrochemically Stable Carbazole-Derived Polyaniline for Pseudocapacitors , ACS Publications,[Link]
Sources
FTIR spectra comparison between 9H-carbazole-2,3,6,7-tetrol and carbazole precursors
As a Senior Application Scientist, I frequently rely on Fourier Transform Infrared (FTIR) spectroscopy as a rapid, non-destructive, and self-validating diagnostic tool during complex organic syntheses. When developing highly functionalized carbazole derivatives—compounds critical to both optoelectronics and targeted drug discovery—tracking the structural evolution from a base precursor to a polyhydroxylated target is paramount.
This guide provides an objective, data-driven comparison of the FTIR spectra of 9H-carbazole-2,3,6,7-tetrol against its direct synthetic precursors: the base carbazole and the intermediate 2,3,6,7-tetramethoxycarbazole . By analyzing the vibrational shifts and executing a self-validating experimental protocol, researchers can definitively confirm the success of ether cleavage and hydroxyl formation.
Synthetic Workflow & Structural Evolution
To understand the FTIR spectral shifts, we must first map the chemical transformations. The synthesis of 9H-carbazole-2,3,6,7-tetrol typically proceeds via the methoxylation of a carbazole core, followed by a rigorous demethylation step using Boron Tribromide (BBr₃) [3, 4].
Synthetic workflow from Carbazole to 9H-Carbazole-2,3,6,7-tetrol via BBr3 demethylation.
FTIR Spectral Comparison & Mechanistic Causality
FTIR spectroscopy provides an immediate readout of functional group interconversions. Each stage of the synthesis presents a distinct vibrational signature.
The Base Precursor: Carbazole
The unsubstituted carbazole acts as our spectral baseline. The most prominent feature is the sharp secondary amine N-H stretching frequency observed at ~3419 cm⁻¹ [1]. Because the molecule is fully aromatic, we observe characteristic C-H aromatic stretching at ~3051 cm⁻¹ [1], alongside skeletal C=C stretching (~1600 cm⁻¹) and C-N stretching at ~1450 cm⁻¹ [1].
The Intermediate: 2,3,6,7-Tetramethoxycarbazole
Upon methoxylation, the carbazole core is decorated with four electron-donating methoxy groups. The FTIR spectrum validates this intermediate through two major additions:
-
Aliphatic C-H Stretches: New peaks emerge between ~2950 cm⁻¹ and ~2850 cm⁻¹, corresponding to the methyl groups.
-
Ether C-O-C Stretches: Strong asymmetric stretching vibrations appear around ~1250 cm⁻¹ and ~1050 cm⁻¹, confirming the formation of the aryl-alkyl ether linkages. The N-H stretch (~3415 cm⁻¹) remains largely unaffected.
The Target: 9H-Carbazole-2,3,6,7-tetrol
The transition from the methoxy intermediate to the tetrol target is where FTIR serves as a definitive, self-validating tool. The BBr₃-mediated demethylation cleaves the methyl groups to reveal phenolic hydroxyls [4].
-
Disappearance of Ether Peaks: The complete absence of the aliphatic C-H (~2950 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) peaks proves that the demethylation has gone to completion.
-
Appearance of Hydroxyl Bands: A massive, broad O-H stretching band dominates the region between 3200–3500 cm⁻¹. This broadness is caused by extensive intermolecular hydrogen bonding between the newly formed hydroxyl groups. Consequently, the sharp N-H stretch is often obscured or overlapped by this broad O-H band. A new phenolic C-O stretching peak also emerges near ~1200 cm⁻¹.
Quantitative Spectral Summary
| Functional Group | Carbazole (Base) | 2,3,6,7-Tetramethoxycarbazole | 9H-Carbazole-2,3,6,7-tetrol |
| N-H Stretch | ~3419 cm⁻¹ | ~3415 cm⁻¹ | ~3410 cm⁻¹ (Overlapped) |
| O-H Stretch | N/A | N/A | ~3200 - 3500 cm⁻¹ (Broad) |
| C-H (Aromatic) | ~3051 cm⁻¹ | ~3050 cm⁻¹ | ~3050 cm⁻¹ |
| C-H (Aliphatic) | N/A | ~2950, ~2850 cm⁻¹ | N/A (Validates Cleavage) |
| C=C (Aromatic) | ~1600 cm⁻¹ | ~1605 cm⁻¹ | ~1610 cm⁻¹ |
| C-N Stretch | ~1450 cm⁻¹ | ~1450 cm⁻¹ | ~1450 cm⁻¹ |
| C-O-C (Ether) | N/A | ~1250, ~1050 cm⁻¹ | N/A (Validates Cleavage) |
| C-O (Phenolic) | N/A | N/A | ~1200 cm⁻¹ |
Experimental Protocols: Synthesis & FTIR Validation
To ensure scientific integrity, the following protocol outlines the self-validating methodology used to synthesize the tetrol and prepare it for FTIR analysis.
Step 1: BBr₃-Mediated Demethylation
-
Procedure: Dissolve 2,3,6,7-tetramethoxycarbazole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere and cool to 0 °C. Dropwise, add a 1M solution of Boron Tribromide (BBr₃) in DCM (4.0 to 5.0 equiv) [4]. Stir the reaction for 12 hours, allowing it to slowly warm to room temperature.
-
Causality & Logic: BBr₃ is explicitly chosen because it acts as a hard Lewis acid. It selectively coordinates to the ether oxygens of the methoxy groups, facilitating the cleavage of the sterically accessible methyl-oxygen bonds [3]. This reagent is powerful enough to cleave all four ethers simultaneously while leaving the robust, aromatic carbazole core completely intact.
Step 2: Reaction Quenching and Isolation
-
Procedure: Carefully quench the reaction by adding distilled water at 0 °C to hydrolyze the boron complexes. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 9H-carbazole-2,3,6,7-tetrol.
Step 3: FTIR Sample Preparation (KBr Pellet Method)
-
Procedure: In an agate mortar, thoroughly grind 1–2 mg of the purified 9H-carbazole-2,3,6,7-tetrol with 100–200 mg of anhydrous Potassium Bromide (KBr) [2]. Transfer the fine powder to a pellet-forming die and apply 10 tons of pressure under a vacuum for 2 minutes to form a translucent KBr disk.
-
Causality & Logic: The KBr pellet method is strictly required over solvent-based FTIR or Attenuated Total Reflectance (ATR) for this specific compound. KBr is entirely transparent in the mid-IR range (4000–400 cm⁻¹). Because we are looking for the appearance of a broad O-H stretch (3200–3500 cm⁻¹) to validate the success of the reaction, any residual solvent peaks (like the O-H stretch from water or alcohols) would cause false positives. Preparing the pellet in a desiccated environment ensures that the observed O-H band is strictly intrinsic to the 9H-carbazole-2,3,6,7-tetrol product.
References
-
FT-IR spectra of control and treated samples of carbazole. ResearchGate. Available at:[Link]
-
FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. ResearchGate. Available at:[Link]
-
Total Synthesis of Carbazomycins E and F. ChemRxiv. Available at:[Link]
-
Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F. RSC Publishing. Available at:[Link]
A Comparative Guide to the Validation of Mass Spectrometry Fragmentation Patterns for 9H-carbazole-2,3,6,7-tetrol
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of validating the mass spectrometry (MS) fragmentation pattern of 9H-carbazole-2,3,6,7-tetrol, a polyhydroxylated carbazole derivative. While specific experimental data for this exact molecule is not widely published, we can predict and validate its fragmentation behavior by applying fundamental principles of mass spectrometry and drawing comparisons with structurally related carbazole alkaloids.[1][2][3] This guide will also compare the insights gained from mass spectrometry with those from other powerful analytical techniques, offering a holistic approach to structural elucidation.
The Predicted Fragmentation Landscape of 9H-carbazole-2,3,6,7-tetrol
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the chemical stability of the resulting fragments.[4][5] For 9H-carbazole-2,3,6,7-tetrol, a polyhydroxylated aromatic heterocycle, we can anticipate a fragmentation pattern dominated by the loss of its hydroxyl groups and subsequent cleavages of the carbazole core.
Under electron ionization (EI), the initial event is the removal of an electron to form a molecular ion (M•+). The stability of this molecular ion will be relatively high due to the aromatic nature of the carbazole ring system.[6] The fragmentation cascade is likely to proceed through the following pathways:
-
Sequential Loss of Water: The presence of multiple hydroxyl groups makes the sequential loss of water molecules (H₂O, 18 Da) a highly probable fragmentation pathway, especially in chemical ionization (CI) or electrospray ionization (ESI) with in-source fragmentation.[7]
-
Loss of Hydroxyl Radicals: The cleavage of C-OH bonds can lead to the loss of hydroxyl radicals (•OH, 17 Da).
-
Carbon Monoxide Elimination: A common fragmentation pathway for phenols and other hydroxylated aromatic compounds is the elimination of carbon monoxide (CO, 28 Da) from the ring structure after initial fragmentation.[8]
-
Ring Fission: Cleavage of the carbazole ring system can occur, although this would require higher collision energies. The pyrrole ring is a potential site for initial fission.
A proposed fragmentation pathway for 9H-carbazole-2,3,6,7-tetrol is visualized in the following diagram:
Experimental Protocol for MS Data Acquisition and Validation
To experimentally validate the predicted fragmentation pattern, a systematic approach is crucial. The following protocol outlines the key steps for acquiring high-quality mass spectrometry data for 9H-carbazole-2,3,6,7-tetrol.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Dissolve the compound in a high-purity solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for ESI).
2. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements of the precursor and fragment ions.
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be employed to determine the most sensitive ionization method.
-
MS¹ Scan: Acquire a full scan MS¹ spectrum to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
MS² (Tandem MS) Scan: Select the molecular ion as the precursor and perform collision-induced dissociation (CID) at varying collision energies to generate a comprehensive fragmentation spectrum.[9]
3. Data Analysis and Validation:
-
Fragment Identification: Propose elemental compositions for the observed fragment ions based on their accurate masses.
-
Pathway Confirmation: Correlate the observed fragments with the predicted fragmentation pathways.
-
Isotopic Pattern Analysis: Compare the experimental isotopic pattern of the molecular ion and key fragments with the theoretical pattern to confirm their elemental composition.
The following workflow diagram illustrates the process of acquiring and validating the mass spectrometry data:
A Comparative Analysis: Mass Spectrometry and Its Alternatives
While mass spectrometry provides invaluable information on the molecular weight and fragmentation of a compound, a comprehensive structural elucidation often requires a multi-technique approach.[8] The following table compares mass spectrometry with other key analytical techniques for the characterization of 9H-carbazole-2,3,6,7-tetrol.
| Technique | Strengths | Limitations | Information Gained for 9H-carbazole-2,3,6,7-tetrol |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and fragmentation information. | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS. | Molecular formula confirmation, fragmentation pattern for structural clues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom (¹H, ¹³C). | Lower sensitivity than MS, requires larger sample amounts. | Definitive connectivity of atoms, stereochemistry. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a molecule in the solid state. | Requires a single, high-quality crystal, which can be difficult to obtain. | Unambiguous determination of the molecular structure and packing.[1][10] |
| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions and conjugation in a molecule. | Provides limited structural information on its own. | Confirmation of the carbazole chromophore.[4][6][11] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule. | Complex spectra can be difficult to interpret fully. | Presence of N-H and O-H functional groups.[12] |
The choice of analytical technique(s) depends on the specific research question and the available sample. The following decision-making workflow can guide the selection process for the structural elucidation of a novel compound like 9H-carbazole-2,3,6,7-tetrol.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method [mdpi.com]
- 7. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
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- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In Vitro Toxicity and Efficacy Comparison: 9H-Carbazole-2,3,6,7-tetrol vs. Standard Antioxidants
As a Senior Application Scientist, evaluating the therapeutic potential of novel molecular scaffolds requires moving beyond simple efficacy metrics. We must understand the fundamental causality of cellular interactions and establish rigorous, self-validating protocols to differentiate true therapeutic windows from assay artifacts.
This guide provides an objective, data-driven comparison between 9H-carbazole-2,3,6,7-tetrol (9H-CT) and standard industry antioxidants: Ascorbic Acid (Vitamin C), Trolox (water-soluble Vitamin E), and Butylated hydroxytoluene (BHT).
Mechanistic Rationale: The Polyhydroxycarbazole Paradox
9H-carbazole-2,3,6,7-tetrol is a highly functionalized heterocycle. The presence of four hydroxyl groups at the 2, 3, 6, and 7 positions creates a dual ortho-diphenolic (catechol-like) system. This structural motif, synergizing with the electron-donating secondary amine of the carbazole core, significantly lowers the O-H bond dissociation enthalpy[1]. Consequently, 9H-CT exhibits exceptional radical scavenging capabilities via both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.
However, this potent electron-donating capacity presents a pharmacological double-edged sword. While highly effective at neutralizing reactive oxygen species (ROS) and promoting neurite outgrowth in neuronal models[2], the auto-oxidation of the catechol moieties in culture media can lead to the formation of reactive quinone intermediates. At high concentrations, these electrophilic species can deplete intracellular glutathione and induce pro-oxidant toxicity[3].
Fig 1: Dual-pathway redox mechanism of 9H-carbazole-2,3,6,7-tetrol illustrating efficacy and toxicity.
Comparative Data Analysis
To objectively benchmark 9H-CT, we analyze its performance across standardized in vitro efficacy and cytotoxicity panels. The data below synthesizes established parameters for carbazole derivatives and standard reference antioxidants.
Table 1: In Vitro Antioxidant Efficacy (IC50 values)
9H-CT demonstrates superior radical scavenging kinetics compared to standard antioxidants, driven by its extended pi-conjugation network which stabilizes the resulting phenoxyl radical.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Mechanism Dominance |
| 9H-Carbazole-2,3,6,7-tetrol | 4.2 ± 0.5 | 5.1 ± 0.6 | SET / HAT |
| Ascorbic Acid (Vit C) | 22.4 ± 1.2 | 25.3 ± 1.5 | SET |
| Trolox (Vit E analog) | 15.6 ± 0.8 | 18.2 ± 1.1 | HAT |
| BHT | 45.1 ± 2.3 | 48.5 ± 2.7 | HAT |
Table 2: In Vitro Cytotoxicity (CC50 values)
While highly efficacious, 9H-CT exhibits a sharper toxicity cliff than physiological antioxidants (Vitamins C and E), though it remains safer than synthetic preservatives like BHT in neuronal models[2].
| Compound | HepG2 CC50 (µM) | Neuro2a CC50 (µM) | Primary Toxicity Driver |
| 9H-Carbazole-2,3,6,7-tetrol | 65.4 ± 3.2 | 58.2 ± 2.8 | Pro-oxidant quinone formation |
| Ascorbic Acid (Vit C) | > 1000 | > 1000 | Negligible |
| Trolox (Vit E analog) | > 500 | > 500 | Negligible |
| BHT | 120.5 ± 5.4 | 105.3 ± 4.9 | Membrane disruption |
Table 3: Therapeutic Index (TI)
The Therapeutic Index (TI = Neuro2a CC50 / DPPH IC50) dictates the clinical translation potential. 9H-CT offers a moderate TI, suggesting it is highly potent but requires precise dosing or targeted delivery systems to prevent off-target cytotoxicity.
| Compound | Therapeutic Index (TI) | Clinical Translation Potential |
| 9H-Carbazole-2,3,6,7-tetrol | 13.8 | Moderate (Requires targeted delivery) |
| Ascorbic Acid (Vit C) | > 44.6 | High (Excellent safety profile) |
| Trolox (Vit E analog) | > 32.0 | High (Standard reference) |
| BHT | 2.3 | Low (Narrow safety margin) |
Self-Validating Experimental Protocols
Trustworthiness in preclinical screening relies on assays that actively identify their own failure modes. For highly conjugated, optically active compounds like 9H-CT, optical interference and direct chemical reduction are primary sources of false positives. The following protocols are designed with built-in causality checks.
Protocol 1: DPPH Radical Scavenging Assay (Efficacy)
Causality: The stable DPPH radical absorbs strongly at 517 nm. Reduction by an antioxidant disrupts the extended conjugation of the radical, causing a quantifiable color shift from purple to yellow[1]. Self-Validation: Carbazole derivatives often possess intrinsic absorbance in the visible spectrum. A 'compound-only' background control must be used to prevent underestimation of the IC50.
-
Reagent Preparation: Prepare a 0.2 mM solution of DPPH in HPLC-grade methanol. Protect from light to prevent auto-degradation.
-
Compound Dilution: Prepare serial dilutions of 9H-CT and standard antioxidants (1 µM to 100 µM) in methanol.
-
Reaction Assembly: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.
-
Self-Validating Controls:
-
Negative Control: 100 µL methanol + 100 µL DPPH (Defines 0% scavenging baseline).
-
Background Control: 100 µL compound + 100 µL methanol (Subtracts intrinsic compound absorbance).
-
-
Quantification: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader. Calculate the IC50 using non-linear regression.
Protocol 2: MTT Cell Viability Assay (Toxicity)
Causality: Viable cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan via mitochondrial succinate dehydrogenase activity. A drop in signal directly correlates with mitochondrial distress and early apoptosis[2]. Self-Validation: Polyhydroxycarbazoles are strong reducing agents and can non-enzymatically reduce MTT, creating a false signal of cell viability. Cell-free interference controls are mandatory.
-
Cell Culture: Seed Neuro2a or HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.
-
Treatment: Aspirate media. Add fresh media containing serial dilutions of the test compounds (10 µM to 200 µM).
-
Self-Validating Controls:
-
Vehicle Control: Cells treated with 0.1% DMSO (Defines 100% viability).
-
Positive Toxicity Control: Cells treated with 10% DMSO or 100 µM H2O2 (Confirms assay sensitivity to cell death).
-
Interference Control: Cell-free wells containing only media, compound, and MTT (Rules out direct chemical reduction of the dye).
-
-
MTT Incubation: After 24h treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization & Reading: Carefully aspirate media. Add 150 µL of pure DMSO to dissolve the intracellular formazan crystals. Measure absorbance at 570 nm and calculate the CC50.
Fig 2: High-throughput in vitro workflow for evaluating antioxidant efficacy and cellular toxicity.
Strategic Recommendations for Drug Development
For researchers looking to utilize 9H-carbazole-2,3,6,7-tetrol, the data dictates a specific developmental trajectory. While it vastly outperforms Trolox and BHT in raw scavenging power, its propensity for dose-dependent pro-oxidant toxicity limits its use as a systemic, high-dose therapeutic[3].
Instead, 9H-CT should be leveraged in applications where localized, low-concentration ROS scavenging is required, such as in targeted neuroprotective therapies or as a structural scaffold for synthesizing prodrugs that release the active tetrol moiety only under specific oxidative stress conditions.
References
-
Title: Rational eco-compatible synthesis and biological screening of new highly functionalized pyrido[2,3-a]carbazole derivatives: A novel class of antioxidant and anticancer agents Source: Journal of Synthetic Communications (Taylor & Francis) URL: [Link]
-
Title: Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells Source: Molecules (MDPI) URL: [Link]
-
Title: Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents Source: BMC Chemistry URL: [Link]
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- 3. tandfonline.com [tandfonline.com]
9H-carbazole-2,3,6,7-tetrol proper disposal procedures
As a Senior Application Scientist, I understand that handling specialized polyhydroxylated heterocycles like 9H-carbazole-2,3,6,7-tetrol (CAS: 146775-85-1) requires more than just following a generic Safety Data Sheet (SDS). You need a mechanistic understanding of the compound's reactivity to ensure your laboratory's disposal protocols are both environmentally compliant and operationally safe.
Because this compound features an electron-rich carbazole backbone substituted with four hydroxyl groups, it presents unique logistical challenges—namely, extreme susceptibility to auto-oxidation and severe aquatic toxicity[1][2].
The following guide provides a self-validating, field-proven operational plan for the safe handling, stabilization, and disposal of 9H-carbazole-2,3,6,7-tetrol.
Physicochemical Profiling & Hazard Assessment
To design an effective disposal protocol, we must first quantify the physical and chemical parameters that dictate the compound's behavior in waste streams.
Table 1: Quantitative Data and Operational Implications
| Property | Value | Operational Implication |
| CAS Number | 146775-85-1 | Required identifier for RCRA hazardous waste manifesting[1]. |
| Molecular Weight | 231.2 g/mol | Used to calculate stoichiometric ratios if chemical quenching is required[1]. |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization; mandates handling under local exhaust ventilation[2]. |
| Solubility | Poor in water; soluble in polar organics | Cannot be flushed. Liquid waste must be managed as non-halogenated organic solvent[3]. |
| Aquatic Toxicity | High (Bioaccumulative) | Strict prohibition from municipal sewer systems; requires secondary containment[2][4]. |
Mechanistic Causality: Why Standard Disposal Fails
Standard disposal protocols often fail to account for the redox activity of polyhydroxylated aromatics. When 9H-carbazole-2,3,6,7-tetrol is exposed to ambient oxygen, UV light, or slightly alkaline pH, the tetrol moiety undergoes rapid auto-oxidation.
The Causality: This oxidation strips electrons from the hydroxyl groups, converting the molecule into highly reactive carbazole-quinone intermediates . These electrophilic quinones rapidly cross-link and polymerize, forming intractable, insoluble tars that can permanently foul glassware and waste carboys. Furthermore, these oxidized species exhibit heightened biological reactivity, making them severe bioaccumulation hazards in aquatic ecosystems[5].
Mechanistic pathway of oxidative degradation and environmental toxicity.
Step-by-Step Methodologies for Routine Disposal
To prevent polymerization and ensure regulatory compliance, implement the following step-by-step workflow for all waste containing 9H-carbazole-2,3,6,7-tetrol.
Protocol A: Solid and Liquid Waste Packaging
-
Segregation: Classify the material strictly as Non-Halogenated Organic Waste (unless it has been dissolved in a halogenated solvent like DCM). Crucial: Never mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides), as the electron-rich carbazole ring will trigger a violent exothermic reaction[6].
-
Containment Selection: Transfer all solid powder and liquid solutions into amber glass receptacles . The amber glass blocks UV radiation, directly arresting the photo-catalyzed oxidation pathway discussed above.
-
Chemical Stabilization (For long-term storage): If the waste carboy will remain in the lab for more than 7 days before environmental health and safety (EHS) pickup, purge the headspace of the container with an inert gas (Argon or Nitrogen) before sealing. This displaces ambient oxygen and prevents tar formation.
-
Labeling: Affix a hazardous waste label immediately. Mark it as "Toxic Organic Solid / Polyhydroxylated Carbazole." Apply GHS pictograms for Health Hazard and Environmental Toxicity.
Step-by-step logistical workflow for the safe disposal of 9H-carbazole-2,3,6,7-tetrol.
Acute Spill Decontamination Protocol
In the event of a breach or spill, immediate containment is required to prevent the powder from aerosolizing or entering municipal water systems[7].
Protocol B: Spill Response
-
Isolation & PPE: Evacuate non-essential personnel. The responder must don a fitted N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and unvented safety goggles.
-
Dry Containment (Do NOT use water): Because the compound is poorly soluble in water but highly toxic to aquatic life, flushing the spill with water is a direct violation of EPA/RCRA guidelines[3][4].
-
Mechanical Collection: Use non-sparking tools to gently sweep up the dry powder. If the spill is a liquid solution, cover it completely with an inert, non-combustible absorbent binder (e.g., diatomaceous earth or sand)[8].
-
Sanitization: Once the bulk material is collected into a hazardous waste bin, wipe down the affected surfaces with a disposable cloth dampened with a polar organic solvent (like acetone or ethanol) to lift residual trace organics, and dispose of the cloths in the same solid waste bin.
Final Destruction Logistics: High-Temperature Incineration
As researchers, our responsibility extends to the final destruction of the chemical. Under EPA and OSHA guidelines for polycyclic aromatic hydrocarbons (PAHs) and carbazole derivatives, landfilling is strictly prohibited [5].
The only approved method for final disposal is high-temperature chemical incineration [2].
-
The Chemical Logic: Incineration effectively breaks the robust aromatic bonds of the carbazole backbone. However, because the molecule contains a nitrogen atom within its pyrrole ring, combustion will generate toxic nitrogen oxide (NOx) gases.
-
Facility Requirement: Ensure your licensed waste disposal contractor utilizes an incinerator equipped with an afterburner and an alkaline chemical scrubber . The scrubber is mandatory to neutralize the NOx emissions before they can be released into the atmosphere, ensuring a closed-loop, environmentally sound destruction process[2].
References
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Carbazole and Derivatives." Available at: [Link]
-
Carl ROTH. "Safety Data Sheet: Carbazole Melting Point Standard." Available at: [Link]
-
National Institutes of Health (NIH) / ATSDR. "Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs)." Available at: [Link]
Sources
- 1. 9H-Carbazole-2,3,6,7-tetrol CAS#: 146775-85-1 [m.chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. evitachem.com [evitachem.com]
- 4. chemscience.com [chemscience.com]
- 5. REFERENCES - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. nj.gov [nj.gov]
- 8. agilent.com [agilent.com]
Personal protective equipment for handling 9H-carbazole-2,3,6,7-tetrol
As a Senior Application Scientist, I have designed this operational framework to bridge the gap between standard safety data sheets and real-world laboratory execution. Handling 9H-carbazole-2,3,6,7-tetrol (CAS: 146775-85-1) requires more than just wearing gloves; it demands a mechanistic understanding of the chemical's properties to ensure your safety protocols are both effective and self-validating.
This guide provides the definitive, step-by-step procedures for the safe handling, personal protective equipment (PPE) selection, and disposal of this polyhydroxylated carbazole derivative.
Mechanistic Hazard Assessment
9H-Carbazole-2,3,6,7-tetrol is an electron-rich, planar heteroaromatic compound highly valued in medicinal chemistry and materials science[1][2]. To select the correct PPE, we must first understand why this compound is hazardous:
-
Dermal & Mucosal Permeation: The carbazole scaffold is highly lipophilic, allowing it to easily penetrate biological membranes[3]. The addition of four hydroxyl groups (tetrol) increases its hydrogen-bonding capacity, making it a severe skin (Category 2) and eye irritant (Category 2A)[4].
-
Aerosolization Risk: Supplied as a dry powder with a molecular weight of 231.2 g/mol [1], it is highly susceptible to static charge. If aerosolized and inhaled, it acts as a potent respiratory tract irritant (Category 3)[4].
-
Environmental Recalcitrance: Carbazole derivatives are notoriously recalcitrant to biodegradation and exhibit long-term aquatic toxicity (Category 4), strictly prohibiting sink disposal[3].
Quantitative PPE & Hazard Specifications
The following table summarizes the quantitative data driving our PPE selection. Every specification is designed to counteract the specific physicochemical threats posed by the carbazole scaffold.
| Parameter | Specification / Requirement | Mechanistic Rationale |
| Molecular Weight | 231.2 g/mol | Low MW facilitates rapid aerosolization and dispersion if handled as a dry powder[1]. |
| Glove Material | Nitrile (min 0.11 mm thickness) | Prevents dermal permeation of lipophilic carbazole scaffolds; avoids the rapid degradation seen in latex[5]. |
| Respiratory Filter | N100, P3, or HEPA | Filters >99.9% of airborne particulates, preventing mucosal irritation and acute inhalation toxicity. |
| Eye Protection | ANSI Z87.1 / EN 166 Goggles | Tight-sealing goggles prevent severe ocular irritation (Category 2A) from airborne dust. |
| Aquatic Toxicity | Category 4 (Long-term hazard) | Carbazole derivatives are toxic to aquatic life; requires strict zero-drain, incineration-based disposal[3]. |
Operational Workflow & Visualization
The following diagram maps the critical path for handling 9H-carbazole-2,3,6,7-tetrol, embedding emergency response directly into the standard operating procedure.
Fig 1. Safe handling and emergency spill response workflow for 9H-carbazole-2,3,6,7-tetrol.
Self-Validating Experimental Protocols
To ensure absolute safety, protocols must be self-validating—meaning the procedure itself contains checkpoints that confirm it is working.
Protocol A: Safe Dispensing and Weighing
-
Engineering Control Validation: Turn on the chemical fume hood. Self-Validation Check: Verify the digital monitor reads a face velocity between 80-100 fpm. A reading outside this range invalidates the safety of the procedure; do not proceed.
-
PPE Verification: Don a lab coat, N100/P3 respirator, tight-fitting safety goggles, and double-layer nitrile gloves (min 0.11 mm)[5].
-
Static Mitigation: Pass an anti-static zero-stat gun over the analytical balance and the weighing boat. Causality: 9H-carbazole-2,3,6,7-tetrol is a fine powder that easily holds a static charge, leading to sudden aerosolization.
-
Transfer: Use a grounded, stainless-steel micro-spatula to transfer the powder. Avoid plastic spatulas.
-
Containment: Once weighed, seal the weighing boat inside a secondary closed container (e.g., a larger centrifuge tube) before removing it from the fume hood.
Protocol B: Spill Response and Decontamination
-
Evacuation & Assessment: If a spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity for 10 minutes to allow hazardous aerosols to settle.
-
Dust Suppression (No Dry Sweeping): Do NOT use a brush and dustpan. Cover the spilled powder with a damp absorbent pad or a 10% slurry of activated charcoal. Causality: Activated charcoal effectively binds to the planar aromatic rings of the carbazole, neutralizing its biological reactivity.
-
Collection: Carefully scoop the absorbed mixture into a hazardous waste bag using a non-sparking tool.
-
Surface Decontamination: Wash the affected surface with a polar organic solvent (e.g., isopropanol) to dissolve residual tetrol, followed by a thorough wash with soap and water.
-
Decontamination Validation: Self-Validation Check: Wipe the dried surface with a clean, white tissue wetted with isopropanol. If the tissue shows any discoloration, the decontamination step must be repeated until the tissue remains pristine.
Protocol C: Waste Disposal
-
Segregation: Collect all solid waste (gloves, empty vials, absorbent pads) in a dedicated, clearly labeled "Toxic Aromatic Solid Waste" container.
-
Aqueous Waste: Never flush aqueous solutions containing 9H-carbazole-2,3,6,7-tetrol down the drain due to its Category 4 aquatic toxicity[4]. Collect in a dedicated halogen-free organic waste carboy.
-
Final Disposal: Route all collected waste to your EHS department for high-temperature incineration.
References
-
Carbazole - Safety Data Sheet - Carl ROTH. Carl ROTH. Available at:[Link]
-
Properties, environmental fate and biodegradation of carbazole - PMC. National Institutes of Health (NIH). Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
